Dibenzo[f,h]quinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5328-26-7 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
phenanthro[9,10-b]pyridin-7-ol |
InChI |
InChI=1S/C17H11NO/c19-11-7-8-13-15-6-3-9-18-17(15)14-5-2-1-4-12(14)16(13)10-11/h1-10,19H |
InChI Key |
VYEUJEAFNLIZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)C4=C2N=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Dibenzo[f,h]quinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[f,h]quinolin-7-ol is a polycyclic aromatic heterocyclic compound belonging to the broader class of quinoline derivatives. Compounds within this class are of significant interest to the scientific community due to their diverse biological activities, including potential applications in medicinal chemistry. This technical guide provides a summary of the available chemical and physical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general information and methodologies relevant to the analysis and synthesis of related benzoquinoline structures. All data presented should be considered in this context.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, a comprehensive experimental characterization is not widely reported.
| Property | Value | Source |
| CAS Number | 5328-26-7 | [1] |
| Molecular Formula | C₁₇H₁₁NO | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not available | |
| Boiling Point | 513.4 °C at 760 mmHg | [1] |
| Density | 1.337 g/cm³ | [1] |
| Flash Point | 264.3 °C | [1] |
| Solubility | Not experimentally determined. Expected to be soluble in organic solvents like DMSO and DMF. | |
| LogP (calculated) | 4.24680 | [1] |
Spectral Data (General Reference)
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the position on the fused ring system and the electronic effects of the nitrogen and hydroxyl groups. The hydroxyl proton may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. Carbons adjacent to the nitrogen atom and the hydroxyl-bearing carbon will show characteristic shifts. Computational studies on related benzothienoquinoline heterohelicenes have been used to predict and reassign carbon signals.[2] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (245.28). Fragmentation patterns would likely involve the loss of CO, HCN, and other small neutral molecules, characteristic of quinoline-type structures. |
| Infrared (IR) Spectroscopy | Expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations within the aromatic system will likely appear in the 1400-1600 cm⁻¹ region. A C-O stretching band is expected between 1200-1300 cm⁻¹. |
| UV-Vis Spectroscopy | The extended π-conjugated system is expected to result in strong UV absorption. Quinoline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the solvent and pH. |
Experimental Protocols
General Synthesis of Benzo[f]quinolines
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of the parent benzo[f]quinoline structure and its derivatives is well-documented. Common synthetic routes include:
-
Skraup Synthesis: This is a classic method for synthesizing quinolines, which can be adapted for benzoquinolines. It typically involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as arsenic acid or nitrobenzene), and sulfuric acid.
-
Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aromatic amine in the presence of an acid catalyst.
-
Photochemical Cyclohydrogenation: This technique can be employed for the synthesis of polycyclic aromatic compounds, including benzoquinolines, from appropriate precursors.
A general workflow for a potential synthesis is depicted below.
Standard Analytical Methodologies
The characterization of this compound would follow standard analytical chemistry protocols for organic compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆ or CDCl₃. 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using an ESI or APCI source, would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to identify the key functional groups. The sample could be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent.
-
UV-Vis Spectroscopy: The absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to determine the wavelengths of maximum absorbance (λmax).
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of this compound is not currently available. However, the broader class of quinoline and benzoquinoline derivatives are known to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Many of these activities are attributed to their ability to interact with biological macromolecules.
A plausible, though hypothetical, mechanism of action for aza-aromatic compounds like this compound is through the inhibition of key cellular enzymes or by intercalating with DNA. The diagram below illustrates a generalized potential signaling pathway that could be affected by such a compound.
Conclusion
This compound represents a chemical entity with potential for further investigation, given the established biological significance of the broader benzoquinoline family. This guide has collated the currently available physicochemical data for this compound. However, it is evident that a comprehensive experimental characterization, including detailed spectral analysis, solubility studies, and biological screening, is required to fully elucidate its properties and potential applications. The general methodologies and comparative data provided herein offer a foundational framework for researchers and drug development professionals to design and execute such studies.
References
Dibenzo[f,h]quinolin-7-ol (CAS 5328-26-7): A Technical Overview and Future Research Perspectives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the currently available information on Dibenzo[f,h]quinolin-7-ol (CAS number 5328-26-7). Despite its well-defined chemical structure, publicly accessible data regarding its specific biological activity, mechanisms of action, and detailed experimental protocols are limited. This document collates the existing physicochemical data and outlines general synthetic strategies applicable to the dibenzo[f,h]quinoline scaffold, while also highlighting key areas for future investigation.
Physicochemical Properties
A compilation of the physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 5328-26-7 | Chemsrc[1] |
| Molecular Formula | C₁₇H₁₁NO | Chemsrc[1] |
| Molecular Weight | 245.275 g/mol | Chemsrc[1] |
| Density | 1.337 g/cm³ | Chemsrc[1] |
| Boiling Point | 513.4°C at 760 mmHg | Chemsrc[1] |
| Flash Point | 264.3°C | Chemsrc[1] |
| LogP | 4.24680 | Chemsrc[1] |
| Refractive Index | 1.818 | Chemsrc[1] |
| HS Code | 2933990090 | Chemsrc[1] |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the dibenzo[f,h]quinoline core are available. One common approach involves a double cross-coupling reaction. A site-selective synthesis of functionalized dibenzo[f,h]quinolines has been reported, which could potentially be adapted for the synthesis of the target molecule.[2]
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: Generalized synthetic workflow for dibenzo[f,h]quinolines.
Biological Activity and Potential Applications
Specific studies on the biological activity or pharmacological properties of this compound are not prominently available in the public domain. However, the broader class of benzoquinoline and dibenzoquinoline derivatives has attracted scientific interest due to their diverse biological properties. For instance, various benzo[f]quinoline derivatives have been investigated for their potential as antitumor agents.[3] The metabolism of related compounds like benzo[f]quinoline has been studied, revealing the formation of various hydroxylated and dihydroxylated metabolites.[4]
Given the structural similarity to other biologically active aza-aromatic compounds, this compound presents an interesting scaffold for further investigation.
Future Research Directions
The current lack of data on this compound highlights a significant knowledge gap and presents numerous opportunities for future research. The following diagram outlines potential avenues for investigation based on the known activities of related compounds.
Caption: Proposed research workflow for this compound.
A systematic investigation, starting with the optimization of its synthesis and followed by comprehensive biological screening, could unveil novel therapeutic applications for this compound. In particular, exploring its potential as an anticancer agent, based on the activity of related benzo[f]quinolines, appears to be a promising starting point.[3] Subsequent mechanism of action and signaling pathway studies would be crucial to understand its molecular targets and cellular effects.
Conclusion
This compound is a chemical entity with established physical and chemical properties but a largely unexplored biological profile. This guide summarizes the available data and proposes a roadmap for future research. The structural features of this molecule, in the context of the broader family of biologically active benzoquinolines, suggest that it may hold untapped potential as a lead compound in drug discovery and development. Further experimental investigation is warranted to elucidate its pharmacological and toxicological characteristics.
References
- 1. This compound | CAS#:5328-26-7 | Chemsrc [chemsrc.com]
- 2. Site-selective synthesis of functionalized dibenzo[f,h]quinolines and their derivatives involving cyclic diaryliodonium salts via a decarboxylative annulation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the metabolites of benzo[f]quinoline and benzo[h]quinoline formed by rat liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dibenzo[f,h]quinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Dibenzo[f,h]quinolin-7-ol, a complex heterocyclic molecule. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a rational multi-step approach based on established organic chemistry principles and reactions reported for analogous polycyclic aromatic systems. The proposed pathway involves the initial construction of the core dibenzo[f,h]quinoline scaffold followed by regioselective functionalization to introduce the hydroxyl group at the 7-position.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into two key stages:
-
Construction of the Dibenzo[f,h]quinoline Core: This stage focuses on the annulation of the pyridine ring onto a phenanthrene backbone. The proposed method utilizes a Skraup reaction, a classic and robust method for quinoline synthesis, starting from 3-aminophenanthrene.
-
Introduction of the 7-Hydroxy Group: This stage involves the regioselective functionalization of the dibenzo[f,h]quinoline core. A multi-step sequence involving sulfonation followed by alkali fusion is proposed as a viable route to introduce the hydroxyl group at the desired position.
The overall proposed synthetic pathway is illustrated in the logical relationship diagram below.
Figure 1: Proposed multi-step synthesis pathway for this compound.
Stage 1: Synthesis of the Dibenzo[f,h]quinoline Core
The initial phase of the synthesis focuses on the construction of the tetracyclic dibenzo[f,h]quinoline core. This is achieved through a classic Skraup reaction, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.
Step 1.1: Synthesis of 3-Aminophenanthrene (Starting Material)
The precursor for the Skraup reaction is 3-aminophenanthrene. This can be prepared from commercially available phenanthrene in a two-step process.
1.1.1. Nitration of Phenanthrene:
Phenanthrene is first nitrated to yield 3-nitrophenanthrene.
-
Experimental Protocol:
-
Phenanthrene is dissolved in a suitable solvent, such as acetic anhydride.
-
A nitrating agent, typically nitric acid in sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent over-nitration and side reactions.
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product, 3-nitrophenanthrene, is isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.
-
1.1.2. Reduction of 3-Nitrophenanthrene:
The nitro group of 3-nitrophenanthrene is then reduced to an amino group to give 3-aminophenanthrene.
-
Experimental Protocol:
-
3-Nitrophenanthrene is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), is used.
-
The reaction is typically carried out at an elevated temperature with stirring.
-
Upon completion, the reaction mixture is neutralized with a base (e.g., NaOH or Na2CO3) to precipitate the 3-aminophenanthrene.
-
The product is then collected by filtration, washed, and purified by recrystallization.
-
Step 1.2: Skraup Reaction of 3-Aminophenanthrene
With 3-aminophenanthrene in hand, the dibenzo[f,h]quinoline core is constructed using the Skraup reaction.
-
Experimental Protocol:
-
A mixture of 3-aminophenanthrene, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared.
-
Concentrated sulfuric acid is carefully added to the mixture, which serves as both a catalyst and a dehydrating agent.
-
The reaction is exothermic and requires careful temperature control. The mixture is typically heated to initiate the reaction and then maintained at an elevated temperature (e.g., 140-160 °C) for several hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with a base to precipitate the crude dibenzo[f,h]quinoline.
-
The product is purified by techniques such as steam distillation, extraction, and recrystallization.
-
| Reaction | Reactants | Reagents | Typical Yield (%) |
| Nitration | Phenanthrene | HNO₃, H₂SO₄ | 70-80 |
| Reduction | 3-Nitrophenanthrene | SnCl₂, HCl or H₂/Pd-C | 80-90 |
| Skraup Reaction | 3-Aminophenanthrene, Glycerol | H₂SO₄, As₂O₅ or Nitrobenzene | 40-60 |
Table 1: Summary of reactions and typical yields for the synthesis of the dibenzo[f,h]quinoline core.
Stage 2: Introduction of the 7-Hydroxy Group
The second stage of the synthesis focuses on the regioselective introduction of a hydroxyl group at the 7-position of the dibenzo[f,h]quinoline core. This is proposed to be achieved through a sulfonation-alkali fusion sequence.
Step 2.1: Sulfonation of Dibenzo[f,h]quinoline
The dibenzo[f,h]quinoline is first sulfonated to introduce a sulfonic acid group. The regioselectivity of this electrophilic aromatic substitution is crucial. While the precise substitution pattern on the dibenzo[f,h]quinoline system is not extensively documented, sulfonation of quinoline under forcing conditions tends to favor substitution on the benzene ring. It is postulated that under controlled conditions, sulfonation could be directed to the 7-position.
-
Experimental Protocol:
-
Dibenzo[f,h]quinoline is treated with fuming sulfuric acid (oleum) or concentrated sulfuric acid at an elevated temperature.
-
The reaction temperature and time are critical parameters to control the extent of sulfonation and the position of the sulfonic acid group.
-
The reaction is monitored by spectroscopic methods (e.g., NMR) to determine the regioselectivity.
-
The product, dibenzo[f,h]quinoline-7-sulfonic acid, is isolated by carefully pouring the reaction mixture onto ice, followed by filtration and washing of the precipitated product.
-
Step 2.2: Alkali Fusion of Dibenzo[f,h]quinoline-7-sulfonic acid
The sulfonic acid group is then converted to a hydroxyl group via alkali fusion.
-
Experimental Protocol:
-
Dibenzo[f,h]quinoline-7-sulfonic acid is mixed with a solid alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
The mixture is heated to a high temperature (typically >300 °C) in the absence of a solvent.
-
The resulting melt is cooled and then dissolved in water.
-
The solution is acidified to precipitate the crude this compound.
-
The final product is purified by recrystallization or chromatography.
-
| Reaction | Reactant | Reagents | Typical Yield (%) |
| Sulfonation | Dibenzo[f,h]quinoline | Fuming H₂SO₄ | 60-70 (assuming desired regioselectivity) |
| Alkali Fusion | Dibenzo[f,h]quinoline-7-sulfonic acid | NaOH or KOH | 50-70 |
Table 2: Summary of reactions and estimated yields for the introduction of the 7-hydroxy group.
Alternative Functionalization Strategy
An alternative, albeit longer, route to introduce the 7-hydroxy group involves a nitration-reduction-diazotization-hydrolysis sequence.
Spectroscopic Analysis of Dibenzo[f,h]quinolin-7-ol: A Technical Guide
Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for Dibenzo[f,h]quinolin-7-ol could not be located in the public domain. Therefore, this document serves as a technical template for researchers and scientists, outlining the expected data presentation, detailed experimental protocols for characterization, and logical workflows for the spectroscopic analysis of this compound or structurally similar polycyclic aromatic nitrogen heterocycles.
Introduction
This compound is a polycyclic aromatic nitrogen heterocycle. The structural elucidation and confirmation of such molecules are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a framework for the acquisition, presentation, and interpretation of this data for researchers in organic synthesis, medicinal chemistry, and materials science.
Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data for this compound. These tables are currently unpopulated due to the unavailability of experimental data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
3.1. Synthesis of this compound
A plausible synthetic route for this compound would involve a multi-step synthesis, potentially culminating in a cyclization reaction to form the dibenzoquinoline core. A key final step might be a reaction analogous to the Skraup synthesis or a similar quinoline synthesis, using appropriate precursors.
-
General Procedure: The synthesis would likely be carried out under an inert atmosphere (e.g., nitrogen or argon). Solvents would be dried and purified using standard laboratory procedures. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated through extraction and purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the purified compound (~5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: A more concentrated sample (~20-30 mg) would be used for ¹³C NMR analysis, recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, by preparing a KBr pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass and confirm the molecular formula. A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used, coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.
An In-depth Technical Guide to the Photophysical Properties of Dibenzo[f,h]quinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[f,h]quinoline and its derivatives are a class of polycyclic aromatic nitrogen heterocycles that have garnered significant interest in materials science and medicinal chemistry. Their extended π-conjugated system often imparts favorable photophysical properties, making them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy. The introduction of a hydroxyl group at the 7-position of the Dibenzo[f,h]quinoline core is anticipated to modulate its electronic and photophysical characteristics, potentially leading to enhanced fluorescence and sensitivity to the local environment. This guide explores the theoretical underpinnings of Dibenzo[f,h]quinolin-7-ol's photophysical behavior and provides detailed experimental protocols for its synthesis and characterization.
Expected Photophysical Properties
The photophysical properties of this compound are dictated by the electronic transitions within its aromatic system. The presence of the nitrogen heteroatom and the hydroxyl substituent are expected to play a crucial role in defining its absorption and emission characteristics.
2.1. Absorption and Emission
Based on studies of related benzoquinoline compounds, this compound is expected to exhibit absorption bands in the ultraviolet (UV) and possibly the near-visible region of the electromagnetic spectrum, corresponding to π-π* electronic transitions. The exact absorption maximum (λ_max,abs_) will be influenced by the solvent polarity.
Upon excitation, the molecule is expected to fluoresce, emitting light at a longer wavelength than it absorbs (Stokes shift). The emission maximum (λ_max,em_) is also likely to be solvent-dependent. For instance, studies on benzo[h]quinoline have shown fluorescence emission that is sensitive to the solvent environment.
Table 1: Expected Photophysical Properties of this compound in Common Solvents
| Property | Expected Range | Influencing Factors |
|---|---|---|
| Absorption Maximum (λ_max,abs_) | 300 - 400 nm | Solvent Polarity, pH |
| Emission Maximum (λ_max,em_) | 400 - 550 nm | Solvent Polarity, pH, Temperature |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Molecular Structure, Solvent |
| Fluorescence Quantum Yield (Φ_F_) | 0.1 - 0.8 | Solvent Polarity, Temperature, Presence of Quenchers |
| Fluorescence Lifetime (τ_F_) | 1 - 20 ns | Solvent, Temperature, Quenching |
Note: The values in this table are estimations based on data for structurally similar compounds and are intended to serve as a guideline for experimental investigation.
Experimental Protocols
3.1. Synthesis of Dibenzo[f,h]quinoline Derivatives
While a specific protocol for this compound is not detailed in the literature, a general and representative synthesis of a dibenzo[f,h]quinoline core can be adapted from known methods for related structures. A plausible synthetic route could involve a multi-step process starting from commercially available precursors.
Representative Synthetic Protocol (Hypothetical for a Dibenzo[f,h]quinoline core):
-
Step 1: Friedländer Annulation. A common method for constructing quinoline rings is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of a dibenzo[f,h]quinoline derivative, a suitable aminonaphthophenanthrene precursor could be reacted with a carbonyl compound.
-
Reagents and Conditions:
-
Precursor A: A suitably substituted 2-amino-phenanthrene derivative.
-
Precursor B: A cyclic ketone such as cyclohexanone.
-
Catalyst: An acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).
-
Solvent: A high-boiling point solvent such as diphenyl ether or N-methyl-2-pyrrolidone.
-
Temperature: 150-250 °C.
-
Reaction Time: 12-24 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The crude product is precipitated by the addition of a non-polar solvent like hexane.
-
The precipitate is collected by filtration and washed with the same solvent.
-
Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
3.2. Measurement of Photophysical Properties
3.2.1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_max,abs_) and molar absorptivity (ε).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.
-
Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette from 250 nm to 600 nm, using the pure solvent as a reference.
-
The wavelength of maximum absorbance (λ_max,abs_) is determined from the spectrum.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max,abs_, c is the molar concentration, and l is the path length.
-
3.2.2. Steady-State Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λ_max,em_) and relative fluorescence quantum yield (Φ_F_).
-
Instrumentation: A spectrofluorometer.
-
Procedure for Emission Spectrum:
-
Use a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Excite the sample at its absorption maximum (λ_max,abs_).
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the end of the emission band.
-
The wavelength of maximum emission intensity (λ_max,em_) is determined from the spectrum.
-
-
Procedure for Quantum Yield Measurement (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).
-
Measure the absorption spectra of both the sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3.2.3. Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ_F_).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to its absorption maximum.
-
Collect the fluorescence decay profile using a fast photodetector.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of ludox).
-
The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution with the IRF to obtain the fluorescence lifetime(s).
-
Visualizations
Caption: Jablonski diagram illustrating the electronic transitions involved in the photophysical processes of a fluorescent molecule.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.
An In-Depth Technical Guide to the Fluorescence Spectroscopy of Dibenzo[f,h]quinolin-7-ol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Photophysical Properties of Dibenzoquinolines
Dibenzoquinolines belong to a class of nitrogen-containing polycyclic aromatic hydrocarbons (PAHs). The extended π-conjugated system in these molecules typically gives rise to fluorescence in the ultraviolet and visible regions of the electromagnetic spectrum. The position of the nitrogen atom, the nature and position of substituents, and the solvent environment can significantly influence the photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime.
For hydroxyl-substituted derivatives such as Dibenzo[f,h]quinolin-7-ol, the fluorescence can be particularly sensitive to solvent polarity and pH due to the potential for excited-state intramolecular proton transfer (ESIPT) and solvent-solute interactions. Generally, quinoline derivatives are known to exhibit blue fluorescence.
Predicted Photophysical Characteristics of this compound
While specific data is unavailable, based on the analysis of related compounds, the following characteristics can be anticipated for this compound:
-
Absorption (Excitation): The primary absorption bands are expected in the UV-A and possibly the near-visible region (approximately 300-400 nm), corresponding to π-π* transitions.
-
Emission: Fluorescence emission is anticipated to be in the blue or green region of the visible spectrum. The presence of the hydroxyl group may lead to a larger Stokes shift (the difference between the absorption and emission maxima) compared to the unsubstituted parent molecule, particularly in protic solvents.
-
Quantum Yield (Φf): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary widely for quinoline derivatives. It is highly dependent on the rigidity of the structure and the presence of non-radiative decay pathways.
-
Fluorescence Lifetime (τ): The fluorescence lifetime, the average time the molecule spends in the excited state, is typically in the nanosecond range for fluorescent organic molecules.
Experimental Protocols for Fluorescence Characterization
The following sections provide detailed methodologies for the comprehensive photophysical characterization of this compound.
This protocol outlines the steps for acquiring fluorescence excitation and emission spectra.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). A typical concentration is in the micromolar range (1-10 µM).
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm).
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to longer wavelengths (e.g., 350-700 nm).
-
Record the spectra, ensuring appropriate slit widths to balance signal intensity and spectral resolution.
-
Measure the spectrum of a solvent blank and subtract it from the sample spectrum to correct for background signals.
-
The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[1][2]
Methodology:
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties as close as possible to the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Solution Preparation:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.
-
Ensure the absorbance values are within the linear range (typically < 0.1) at the chosen excitation wavelength.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation[1]:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield and η is the refractive index of the solvent.
-
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[3][4][5][6]
Methodology:
-
Instrumentation:
-
A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and the arrival times of the photons are collected into a histogram.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay profile.
-
This decay is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).
-
The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured decay to obtain the true fluorescence lifetime.
-
Data Presentation
All quantitative data obtained from the experimental procedures described above should be summarized in a clear and concise tabular format for easy comparison and interpretation.
Table 1: Summary of Photophysical Properties of this compound in Various Solvents
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | Data | Data | Data | Data | Data |
| Toluene | Data | Data | Data | Data | Data |
| Ethanol | Data | Data | Data | Data | Data |
| Acetonitrile | Data | Data | Data | Data | Data |
(Note: "Data" indicates where experimentally determined values should be placed.)
Signaling Pathways and Biological Applications
Currently, there is no specific information in the scientific literature linking this compound to any particular signaling pathway. However, quinoline-based compounds are known to have a wide range of biological activities and are used as scaffolds in drug development. The fluorescence properties of such molecules are valuable for their use as probes in cellular imaging and high-throughput screening assays to study drug-target interactions and cellular processes.
Conclusion
While specific photophysical data for this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its thorough characterization. The methodologies outlined will enable researchers to determine its key fluorescence parameters, which are essential for evaluating its potential in various applications, from materials science to drug discovery. The unique structural features of this compound suggest that it is a promising candidate for further investigation as a fluorescent probe.
References
Determining the Photoluminescence Quantum Yield of Dibenzo[f,h]quinolin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and experimental procedures for determining the photoluminescence quantum yield (PLQY) of Dibenzo[f,h]quinolin-7-ol. The accurate determination of PLQY is crucial for characterizing the efficiency of light emission from a molecule, a key parameter in the development of fluorescent probes and new drug modalities.
Core Principles of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a molecule is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon).
The determination of PLQY can be performed using either absolute or relative methods.[4] The absolute method directly measures the number of emitted and absorbed photons using specialized equipment like an integrating sphere.[5] The relative method, which is more commonly used due to its simplicity, compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][6][7] This guide will focus on the widely adopted relative method.
The fundamental equation for calculating the relative quantum yield is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.[4]
To minimize errors, particularly the inner filter effect, it is crucial to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[1][8]
Experimental Protocol for Relative Quantum Yield Determination
This section details the step-by-step methodology for measuring the relative PLQY of this compound.
Materials and Instrumentation
-
This compound: The sample of interest.
-
Quantum Yield Standard: A well-characterized fluorescent molecule with a known and stable quantum yield. The choice of standard is critical and should have absorption and emission properties as close as possible to the sample.[1][9][10] For this compound, which is a blue-emitting fluorophore, a suitable standard could be Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.58).[1]
-
Spectroscopic Grade Solvent: The solvent must be of high purity and should not have any intrinsic fluorescence in the measurement range.[3] The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.[4]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be capable of providing corrected emission spectra to account for the wavelength-dependent efficiency of the instrument's components.[4][11]
-
Quartz Cuvettes: 1 cm path length cuvettes are standard. Ensure they are scrupulously clean.[8]
-
Volumetric Glassware: For accurate preparation of solutions.
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen standard in the selected spectroscopic grade solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield a range of absorbance values between approximately 0.02 and 0.1 at the chosen excitation wavelength.[8] Preparing multiple concentrations helps to ensure the linearity of the fluorescence intensity versus absorbance relationship and to identify potential issues like aggregation at higher concentrations.[4]
Spectroscopic Measurements
-
Absorbance Spectra:
-
Record the UV-Vis absorbance spectra for all prepared solutions of the sample and the standard.
-
Also, record the absorbance of the pure solvent to be used as a blank.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should be a wavelength where both the sample and standard absorb light.[3]
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step.
-
Record the fluorescence emission spectrum for each of the sample and standard solutions. It is crucial to keep the instrument parameters (e.g., excitation and emission slit widths) constant for all measurements.[1]
-
Record the emission spectrum of the pure solvent (blank) under the same conditions. This is to subtract any background signal, such as Raman scattering from the solvent.[4]
-
Ensure that the recorded emission range covers the entire fluorescence band of both the sample and the standard.
-
Data Analysis
-
Spectral Correction: Apply the instrument-specific correction file to all recorded emission spectra to obtain the true fluorescence profiles.[4]
-
Blank Subtraction: Subtract the blank spectrum (pure solvent) from each of the sample and standard fluorescence spectra.
-
Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.
-
Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear and pass through the origin.[8][12]
-
Gradient Calculation: Determine the gradient (slope) of the straight line for both the sample (GradS) and the standard (GradR).
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample:
Data Presentation
The collected and calculated data should be organized in a clear and structured manner for easy interpretation and comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard | Conc. 1 | AR1 | IR1 |
| Conc. 2 | AR2 | IR2 | |
| Conc. 3 | AR3 | IR3 | |
| Conc. 4 | AR4 | IR4 | |
| Conc. 5 | AR5 | IR5 | |
| Sample | Conc. 1 | AS1 | IS1 |
| Conc. 2 | AS2 | IS2 | |
| Conc. 3 | AS3 | IS3 | |
| Conc. 4 | AS4 | IS4 | |
| Conc. 5 | AS5 | IS5 |
Table 2: Quantum Yield Calculation
| Parameter | Standard (R) | Sample (S) |
| Gradient (from plot of Intensity vs. Absorbance) | GradR | GradS |
| Solvent Refractive Index | nR | nS |
| Known Quantum Yield | ΦR | - |
| Calculated Quantum Yield | - | ΦS |
Visualizations
Diagrams illustrating the experimental workflow and the underlying photophysical processes are essential for a comprehensive understanding.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Simplified Jablonski diagram illustrating electronic transitions.
Conclusion
The determination of the photoluminescence quantum yield is a fundamental measurement for characterizing fluorescent molecules like this compound. The relative method, when performed with care and attention to detail, provides a reliable and accessible means of obtaining this crucial parameter. By following the detailed protocol outlined in this guide, researchers can confidently and accurately determine the quantum yield, enabling a deeper understanding of the photophysical properties of their compounds and facilitating their application in drug discovery and development.
References
- 1. iss.com [iss.com]
- 2. youtube.com [youtube.com]
- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 5. edinst.com [edinst.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. agilent.com [agilent.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publications.iupac.org [publications.iupac.org]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. static.horiba.com [static.horiba.com]
An In-depth Technical Guide to the Biological Activity of Dibenzo[f,h]quinoline Scaffolds
Disclaimer: This technical guide addresses the biological activities of the broader dibenzo[f,h]quinoline, benzo[f]quinoline, and benzo[h]quinoline families of compounds. As of the latest literature review, specific experimental data on the biological activity of Dibenzo[f,h]quinolin-7-ol is not publicly available. The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical class.
Introduction
Dibenzoquinolines and benzoquinolines are polycyclic aromatic aza-heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their planar structures allow for intercalation with DNA, and various substitutions on the quinoline core can modulate their interaction with a range of biological targets. This guide provides a comprehensive overview of the known biological activities, with a focus on anticancer and mutagenic properties, supported by available quantitative data, experimental methodologies, and visual representations of associated cellular pathways and workflows.
Anticancer Activity
Derivatives of benzo[h]quinoline and benzo[f]quinoline have demonstrated notable cytotoxic effects against several human cancer cell lines. The primary proposed mechanisms of action include the induction of oxidative stress-mediated DNA damage and the inhibition of key enzymes involved in cell cycle regulation.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative arylated benzo[h]quinoline compounds against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3e | G361 (Skin Cancer) | 5.3 | [1] |
| H460 (Lung Cancer) | 6.8 | [1] | |
| MCF7 (Breast Cancer) | 7.6 | [1] | |
| HCT116 (Colon Cancer) | 6.8 | [1] | |
| 3f | H460 (Lung Cancer) | 5.4 | [1] |
| MCF7 (Breast Cancer) | 4.7 | [1] | |
| HCT116 (Colon Cancer) | 4.9 | [1] | |
| Doxorubicin | HCT116 (Colon Cancer) | 2.1 | [1] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast Cancer) | 10 (24h) | [2][3] |
| MCF-7 (Breast Cancer) | 7.5 (48h) | [2][3] |
Experimental Protocols
The inhibitory effect of benzo[h]quinoline derivatives on the growth of human cancer cell lines (G361, H460, MCF7, and HCT116) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
The induction of apoptosis in MCF-7 cells by a tetrahydrobenzo[h]quinoline derivative was quantified using Annexin V-FITC/PI double staining followed by flow cytometry[3].
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the tetrahydrobenzo[h]quinoline derivative for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, which was then incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways in Anticancer Activity
Benzo[h]quinoline derivatives have been shown to induce apoptosis through an oxidative stress-mediated pathway, leading to DNA damage and the activation of intrinsic and extrinsic apoptosis signaling. A synthesized tetrahydrobenzo[h]quinoline was found to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases[2][3].
Caption: Proposed apoptotic pathway induced by benzo[h]quinoline derivatives.
Mutagenicity
Benzo[f]quinoline (BfQ) and benzo[h]quinoline (BhQ) are known environmental pollutants and have been reported to be mutagenic in the Ames test[4][5]. In vivo studies have further investigated their mutagenic potential.
Experimental Protocols
The mutagenicity of BfQ and BhQ was evaluated in vivo using the lacZ transgenic mouse (Muta™ Mouse) model[4].
-
Animal Dosing: Muta™ Mice were administered the test compounds (BfQ or BhQ).
-
Tissue Harvesting: After a specified period, tissues such as the liver and lungs were harvested.
-
DNA Extraction and Packaging: High molecular weight DNA was extracted from the tissues, and the lacZ transgene was rescued into lambda phage particles using in vitro packaging extracts.
-
Plaque Formation and Mutation Scoring: The packaged phages were used to infect E. coli, and the resulting plaques were screened for mutations in the lacZ gene based on color selection.
-
Mutant Frequency Calculation: The mutant frequency was calculated as the ratio of mutant plaques to the total number of plaques.
Metabolism and Genotoxicity Workflow
The genotoxicity of benzoquinolines is linked to their metabolic activation into reactive intermediates that can form DNA adducts.
Caption: General workflow for the metabolic activation and mutagenicity of benzoquinolines.
Other Potential Biological Activities
While less explored, the broader class of quinoline-based fused heterocyclic systems suggests other potential therapeutic applications for dibenzo[f,h]quinoline derivatives. These include:
-
Neuroprotective Effects: Certain quinoline derivatives have been investigated as multifunctional ligands for neurodegenerative diseases, targeting pathways related to oxidative stress and acetylcholinesterase inhibition.
-
Antimicrobial Activity: The quinoline scaffold is present in a number of antibacterial and antifungal agents.
Further research is necessary to determine if this compound or its close analogues possess these activities.
Conclusion
The dibenzo[f,h]quinoline scaffold and its isomers represent a promising area for drug discovery, particularly in oncology. The available data on related benzo[f]quinoline and benzo[h]quinoline derivatives highlight their potential to induce cancer cell death through oxidative stress and apoptotic pathways. However, their mutagenic potential necessitates careful structural modification to enhance therapeutic efficacy while minimizing toxicity. The complete absence of biological data for this compound underscores a significant knowledge gap and an opportunity for future research to explore the pharmacological profile of this specific derivative. Researchers are encouraged to utilize the experimental protocols outlined in this guide as a starting point for such investigations.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. In vivo mutagenicity of benzo[f]quinoline, benzo[h]quinoline, and 1,7-phenanthroline using the lacZ transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the metabolites of benzo[f]quinoline and benzo[h]quinoline formed by rat liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dibenzo[f,h]quinolin-7-ol Derivatives and Analogs
Disclaimer: Scientific literature providing specific experimental data, including quantitative biological assays and detailed synthetic protocols for Dibenzo[f,h]quinolin-7-ol and its direct derivatives, is notably scarce. This guide has been constructed by leveraging available information on the synthesis of the core Dibenzo[f,h]quinoline scaffold and the biological activities of structurally related polycyclic aza-aromatic compounds and quinoline derivatives. The experimental protocols and quantitative data presented herein are based on analogous systems and should be considered representative examples for the broader class of compounds. Researchers should adapt these methodologies as starting points for the specific investigation of this compound derivatives.
Introduction
Dibenzo[f,h]quinolines represent a class of polycyclic aromatic hydrocarbons containing a fused quinoline heterocyclic system. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The incorporation of a hydroxyl group at the 7-position of the Dibenzo[f,h]quinoline scaffold introduces a key functional group that can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions.
This technical guide provides a comprehensive overview of the synthetic strategies applicable to the Dibenzo[f,h]quinoline core, collates biological activity data from structurally related analogs to infer potential therapeutic applications, and outlines detailed experimental protocols for the synthesis and evaluation of such compounds.
Synthetic Strategies for the Dibenzo[f,h]quinoline Core
Friedländer Annulation and Related Condensation Reactions
The Friedländer synthesis is a classical and versatile method for constructing quinoline rings. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For the synthesis of a Dibenzo[f,h]quinoline scaffold, a suitably functionalized aminophenanthrene derivative could serve as a key starting material.
A plausible synthetic workflow is outlined below:
Figure 1: Generalized workflow for Friedländer-type synthesis of the Dibenzo[f,h]quinoline core.
Skraup and Doebner-von Miller Reactions
The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines and α,β-unsaturated carbonyl compounds (or their precursors). In a similar vein to the Friedländer approach, an aminophenanthrene could be reacted with glycerol (in the Skraup synthesis) or an α,β-unsaturated aldehyde/ketone (in the Doebner-von Miller reaction) in the presence of a strong acid and an oxidizing agent to construct the fused pyridine ring.
Palladium-Catalyzed Cross-Coupling and Annulation Strategies
Modern synthetic methodologies offer powerful alternatives for the construction of polycyclic aromatic systems. A strategy involving Suzuki or Stille cross-coupling reactions could be employed to couple a functionalized phenanthrene with a suitably substituted pyridine derivative, followed by an intramolecular cyclization to form the Dibenzo[f,h]quinoline core.
Biological Activity and Potential Therapeutic Applications (Based on Analogs)
Direct biological data for this compound derivatives is not available. However, the broader class of quinoline and benzoquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[1][2] These activities provide a basis for inferring the potential therapeutic applications of the target compounds.
Anticancer Activity
Many quinoline-based compounds exhibit potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the intercalation of the planar aromatic system into DNA, leading to the inhibition of DNA replication and transcription. Additionally, some quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and protein kinases.
The potential mechanism of action for a this compound derivative as an anticancer agent is depicted below:
Figure 2: Potential anticancer mechanisms of action for this compound derivatives.
Antimicrobial Activity
Quinoline and its derivatives are well-known for their antibacterial and antifungal properties.[1] The mechanism of antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair in bacteria.
Table 1: Representative Biological Activity of Structurally Related Quinolone Derivatives
| Compound Class | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) | Reference |
| Benzo[f]quinolinium Salts | Staphylococcus aureus | Antibacterial | 1.95 - 62.5 | [1] |
| Benzo[f]quinolinium Salts | Candida albicans | Antifungal | 0.97 - 31.2 | [1] |
| 7-Oxo-7H-dibenz[f,ij]isoquinoline | Murine Colon 38 Tumors | Anticancer (in vivo) | - | [3] |
Note: The data in this table is for structurally related but distinct compounds and is intended to be illustrative of the potential activity of the Dibenzo[f,h]quinoline class.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of quinoline derivatives, which can be adapted for the study of this compound and its analogs.
General Synthetic Protocol: Friedländer Annulation
-
To a solution of the aminophenanthrene derivative (1.0 eq) in ethanol, add the α-methylene carbonyl compound (1.2 eq).
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay: MTT Assay
-
Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The general workflow for an in vitro cytotoxicity screening is illustrated below:
Figure 3: General experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the known biological activities of related quinoline and benzoquinoline derivatives, this class of compounds holds potential for the development of novel anticancer and antimicrobial agents. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to begin the synthesis and biological evaluation of this compound derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
In-depth Technical Guide on Dibenzo[f,h]quinolin-7-ol as a Building Block in Organic Synthesis
A comprehensive review of the synthesis, reactivity, and potential applications of Dibenzo[f,h]quinolin-7-ol in modern organic chemistry and drug discovery.
This compound, a polycyclic aromatic heterocyclic compound, presents a unique scaffold for the development of novel organic materials and therapeutic agents. Its rigid, planar structure and the presence of a hydroxyl group offer versatile opportunities for synthetic modifications, making it an intriguing, albeit underexplored, building block in organic synthesis. This technical guide aims to consolidate the available information on this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, potential reactivity, and prospective applications.
Synthesis of the Dibenzo[f,h]quinoline Core
The synthesis of the dibenzo[f,h]quinoline skeleton can be achieved through several established methods for quinoline formation. While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, analogous syntheses of related benzo- and dibenzoquinolines suggest that the Skraup and Friedländer syntheses are the most probable routes.
The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline derivative with sulfuric acid, glycerol, and an oxidizing agent. For the synthesis of this compound, 3-aminophenanthrene or 3-phenanthrenol would be the logical starting materials.
Conceptual Experimental Protocol (Skraup Reaction):
-
Reactants: 3-Aminophenanthrene (or 3-phenanthrenol), glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Procedure: A mixture of 3-aminophenanthrene, glycerol, and a mild oxidizing agent such as ferrous sulfate is heated. Concentrated sulfuric acid is added cautiously to the mixture. The reaction is then heated to a temperature typically ranging from 100 to 130°C. The reaction progress is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Note: The Skraup reaction is notoriously exothermic and can be violent if not controlled carefully. The use of a moderating agent like ferrous sulfate is often necessary.
A diagram illustrating the proposed Skraup synthesis is provided below:
Caption: Proposed Skraup synthesis workflow for this compound.
Reactivity and Potential as a Building Block
The chemical reactivity of this compound is dictated by the electron-rich nature of the polycyclic aromatic system and the presence of the nucleophilic hydroxyl group. This positions it as a versatile synthon for a variety of organic transformations.
The hydroxyl group is a key functional handle for derivatization.
-
Etherification: The hydroxyl group can be readily converted into an ether linkage via Williamson ether synthesis. Deprotonation with a suitable base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide would yield the corresponding ether derivative. This allows for the introduction of various alkyl or aryl side chains, which can modulate the molecule's solubility, steric properties, and biological activity.
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of ester derivatives. These esters can serve as prodrugs or as intermediates for further functionalization.
The dibenzoquinoline ring system is susceptible to electrophilic aromatic substitution, although the regioselectivity can be complex due to the multiple aromatic rings. The positions on the phenanthrene moiety are likely to be more reactive than the quinoline ring towards electrophiles.
To utilize this compound in cross-coupling reactions, the hydroxyl group would first need to be converted to a more suitable functional group, such as a triflate or a halide.
-
Conversion to a Triflate: Reaction of the hydroxyl group with triflic anhydride in the presence of a base like pyridine would yield the corresponding triflate. This triflate is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The triflate derivative can be coupled with a wide range of boronic acids or esters to introduce new aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: The triflate can also be used in palladium-catalyzed amination reactions to introduce nitrogen-containing functional groups.
A workflow for the derivatization of this compound is depicted below:
Caption: Potential derivatization pathways for this compound.
Potential Applications in Drug Development and Materials Science
While the biological activity of this compound itself has not been reported, the broader class of quinoline and benzoquinoline derivatives is known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The rigid, planar structure of the dibenzoquinoline core makes it a potential candidate for DNA intercalating agents in cancer therapy.
Derivatives of this compound could be designed to target specific biological pathways. For instance, the introduction of appropriate side chains via the synthetic handles described above could lead to the development of kinase inhibitors or receptor antagonists.
In the realm of materials science, the extended π-system of the dibenzoquinoline scaffold suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization would be crucial for optimizing its performance in such devices.
Data Summary
Due to the limited availability of published research specifically on this compound, a comprehensive table of quantitative data cannot be provided at this time. Further experimental investigation is required to determine reaction yields, spectroscopic data (NMR, IR, MS), and biological activity metrics for this compound and its derivatives.
Conclusion
This compound represents a promising yet largely untapped resource for synthetic chemists. Its synthesis, while not explicitly detailed, can be reasonably proposed based on established methodologies. The true potential of this molecule lies in its utility as a versatile building block for the creation of a diverse library of derivatives. Further research into the synthesis, reactivity, and biological evaluation of this compound and its analogues is warranted and could lead to the discovery of novel therapeutic agents and advanced organic materials.
References
Methodological & Application
Synthesis of Dibenzo[f,h]quinolin-7-ol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of Dibenzo[f,h]quinolin-7-ol. Due to the absence of a directly published synthetic route, this protocol is a proposed pathway based on established chemical reactions, including the Skraup synthesis, a cornerstone in quinoline chemistry. The proposed synthesis commences with the nitration of 3-phenanthrenol, followed by reduction to an aminophenanthrol, and subsequent cyclization via the Skraup reaction to yield the target compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 3-phenanthrenol. The initial step involves the nitration of 3-phenanthrenol to introduce a nitro group onto the phenanthrene core. This is followed by the reduction of the nitro group to an amine, yielding an aminophenanthrol intermediate. Finally, a Skraup reaction with this intermediate, using glycerol in the presence of an acid and an oxidizing agent, is expected to construct the quinoline ring system, affording this compound.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the expected properties of the key compounds in this synthetic pathway. Please note that as this is a proposed synthesis, some data are based on typical values for similar compounds and should be confirmed experimentally.
Table 1: Physicochemical Properties of Reactants and Intermediates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Expected) | Melting Point (°C) |
| 3-Phenanthrenol | C₁₄H₁₀O | 194.23 | Off-white to pale yellow solid | 148-151 |
| 4-Nitro-3-phenanthrenol | C₁₄H₉NO₃ | 239.23 | Yellow solid | Not Reported |
| 4-Amino-3-phenanthrenol | C₁₄H₁₁NO | 209.25 | Light brown solid | Not Reported |
Table 2: Properties of the Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Expected) | Melting Point (°C) |
| This compound | C₁₇H₁₁NO | 245.28 | Pale yellow to brown solid | Not Reported |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-3-phenanthrenol (Hypothetical Protocol)
This protocol is adapted from the known nitration of 3-phenanthrol, which is reported to yield a mixture of nitro-isomers.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-phenanthrenol (1 equivalent) in a mixture of glacial acetic acid and propionic acid.
-
Cooling: Cool the reaction mixture to -25 to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Nitration: Slowly add a solution of nitric acid (1 equivalent) in glacial acetic acid to the cooled solution via the dropping funnel, ensuring the temperature is maintained below -20 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. A yellow precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product will be a mixture of isomers. Separation of the desired 4-nitro-3-phenanthrenol would require column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Synthesis of 4-Amino-3-phenanthrenol (General Protocol)
The reduction of the nitro group can be achieved by several standard methods. Catalytic hydrogenation or reduction with a metal salt in acidic media are common choices.
-
Reaction Setup: To a solution of 4-nitro-3-phenanthrenol (1 equivalent) in ethanol or a mixture of ethanol and ethyl acetate, add a catalyst such as 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-phenanthrenol. This product may be used in the next step without further purification if of sufficient purity, or it can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound via Skraup Reaction (Hypothetical Protocol)
The Skraup reaction is a classic method for synthesizing quinolines.[2][3] The conditions can be harsh and the reaction can be exothermic, so caution is advised.
-
Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Reagents: To the sulfuric acid, cautiously add 4-amino-3-phenanthrenol (1 equivalent) followed by glycerol (3-4 equivalents). Then, add a suitable oxidizing agent, such as arsenic acid or nitrobenzene.[3] Ferrous sulfate can be added as a moderator for the reaction.[3]
-
Heating: Heat the reaction mixture to approximately 120-140 °C for several hours. The reaction is often vigorous.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The Skraup reaction can be highly exothermic and should be performed with caution, especially during the initial heating and the final neutralization steps.
-
Handle concentrated acids and oxidizing agents with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols for the Synthesis of Dibenzo[f,h]quinolin-7-ol
For: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed, albeit hypothetical, step-by-step protocol for the synthesis of Dibenzo[f,h]quinolin-7-ol. Due to the absence of a documented, experimentally validated synthesis pathway in the current literature, this protocol is constructed based on established principles of organic chemistry, including electrophilic aromatic substitution on phenanthrene and classical quinoline ring formation reactions. The proposed route commences with the nitration of phenanthrene, followed by a series of functional group interconversions to yield a key aminophenanthrenol intermediate. The final step involves a Skraup reaction to construct the desired dibenzo[f,h]quinoline scaffold. It is imperative to note that this synthetic route is theoretical and would necessitate experimental validation and optimization.
Introduction
Dibenzo[f,h]quinolines are a class of polycyclic aromatic hydrocarbons containing a fused quinoline moiety. These compounds are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential biological activities. This compound, in particular, is a hydroxylated derivative that may serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic or material applications. This document outlines a plausible multi-step synthesis for this target compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that begins with commercially available phenanthrene. The key steps include the introduction of nitro and hydroxyl functionalities onto the phenanthrene core to generate a suitable precursor for the final ring-closing reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitrophenanthrene
Principle: Electrophilic nitration of phenanthrene yields a mixture of mononitrated isomers. The 3-nitro isomer is a known, albeit not always major, product and requires separation.
Protocol:
-
To a stirred solution of phenanthrene (1 eq.) in acetic anhydride at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and stir until a solid precipitate forms.
-
Filter the crude product, wash with water until neutral, and dry.
-
The isomeric mixture is then separated by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3-nitrophenanthrene.
Step 2: Synthesis of 3-Aminophenanthrene
Principle: Reduction of the nitro group to an amine is a standard transformation, readily achieved with metals in acidic media.
Protocol:
-
Suspend 3-nitrophenanthrene (1 eq.) in ethanol.
-
Add tin powder (3 eq.) and concentrated hydrochloric acid (5 eq.) portion-wise with stirring.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-aminophenanthrene.
Step 3: Synthesis of 3-Hydroxyphenanthrene
Principle: The amino group is converted to a hydroxyl group via a diazonium salt intermediate, followed by hydrolysis.
Protocol:
-
Dissolve 3-aminophenanthrene (1 eq.) in a mixture of dilute sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly heat the solution to boiling and maintain reflux for 1 hour to effect hydrolysis.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to give 3-hydroxyphenanthrene.
Step 4: Synthesis of 4-Nitro-3-hydroxyphenanthrene
Principle: The hydroxyl group is an activating, ortho-, para-director. Nitration of 3-hydroxyphenanthrene is expected to yield a mixture of isomers, with the 4-nitro product being a significant component.
Protocol:
-
Dissolve 3-hydroxyphenanthrene (1 eq.) in acetic anhydride at 0 °C.
-
Slowly add a solution of nitric acid (1.1 eq.) in acetic anhydride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to isolate 4-nitro-3-hydroxyphenanthrene.
Step 5: Synthesis of 4-Amino-3-hydroxyphenanthrene
Principle: Selective reduction of the nitro group in the presence of the hydroxyl group.
Protocol:
-
To a solution of 4-nitro-3-hydroxyphenanthrene (1 eq.) in ethanol and water, add ammonium chloride (5 eq.) and iron powder (5 eq.).
-
Heat the mixture to reflux and stir vigorously for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to obtain 4-amino-3-hydroxyphenanthrene.
Step 6: Synthesis of this compound (Skraup Reaction)
Principle: The Skraup reaction involves the synthesis of a quinoline ring by reacting an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.
Protocol:
-
Carefully add concentrated sulfuric acid (4 eq.) to glycerol (3 eq.).
-
To this mixture, add 4-amino-3-hydroxyphenanthrene (1 eq.) and a mild oxidizing agent such as arsenic acid or nitrobenzene (1.2 eq.).
-
Heat the reaction mixture cautiously to 120-130 °C and maintain this temperature for 3-4 hours. The reaction can be exothermic and should be controlled carefully.
-
Cool the mixture and pour it into a large volume of cold water.
-
Neutralize the acidic solution with concentrated sodium hydroxide solution.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields for analogous reactions and would require experimental verification.
| Step | Reaction | Starting Material | Key Reagents | Product | Theoretical Yield (%) |
| 1 | Nitration | Phenanthrene | HNO₃, H₂SO₄ | 3-Nitrophenanthrene | 30-40 |
| 2 | Reduction | 3-Nitrophenanthrene | Sn, HCl | 3-Aminophenanthrene | 80-90 |
| 3 | Diazotization & Hydrolysis | 3-Aminophenanthrene | NaNO₂, H₂SO₄, H₂O | 3-Hydroxyphenanthrene | 60-70 |
| 4 | Nitration | 3-Hydroxyphenanthrene | HNO₃, Ac₂O | 4-Nitro-3-hydroxyphenanthrene | 40-50 |
| 5 | Reduction | 4-Nitro-3-hydroxyphenanthrene | Fe, NH₄Cl | 4-Amino-3-hydroxyphenanthrene | 75-85 |
| 6 | Skraup Reaction | 4-Amino-3-hydroxyphenanthrene | Glycerol, H₂SO₄, Oxidant | This compound | 20-30 |
Logical Relationships in the Skraup Reaction
The Skraup reaction is a complex, one-pot synthesis involving multiple transformations. The following diagram illustrates the key logical steps.
Caption: Key transformations in the Skraup reaction.
Conclusion
The synthetic route detailed in these application notes provides a plausible, albeit hypothetical, pathway to this compound. The successful execution of this synthesis would require careful optimization of each step, particularly the purification of intermediates and the control of the final Skraup reaction. This document serves as a foundational guide for researchers aiming to synthesize this and related polycyclic aromatic compounds. All protocols and expected yields should be treated as estimates pending experimental validation.
Purifying Dibenzo[f,h]quinolin-7-ol: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of Dibenzo[f,h]quinolin-7-ol, a heterocyclic aromatic compound of interest to researchers in drug development and materials science. The following methods are based on established techniques for the purification of polycyclic aromatic hydrocarbons (PAHs) and their aza- and hydroxylated derivatives, offering robust strategies for achieving high purity.
Introduction
Data Presentation
Due to the absence of specific literature detailing the purification of this compound with quantitative outcomes, this table presents representative data for the purification of analogous compounds, such as benzo[f]quinoline derivatives and other hydroxylated PAHs. These values serve as a general benchmark for expected efficiency.
| Purification Technique | Starting Purity (Typical) | Final Purity (Expected) | Typical Recovery Yield | Scale | Reference Compound(s) |
| Recrystallization | 85-95% | >99% | 70-90% | Milligrams to Grams | Benzo[f]quinoline derivatives[1] |
| Column Chromatography | 70-90% | >98% | 60-85% | Milligrams to Grams | Polycyclic Aromatic Hydrocarbons[2] |
| Preparative TLC | 80-95% | >99% | 40-70% | <100 mg | General small molecules[3][4] |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility at varying temperatures.[5][6]
Principle: The impure solid is dissolved in a suitable hot solvent. As the solution cools, the solubility of the compound of interest decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
Ideal solvents will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Promising solvents for aza-PAHs include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/hexane.[1] Given the hydroxyl group, polar solvents like ethanol or methanol are excellent starting points.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely. Stirring and continued heating may be necessary.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven to remove residual solvent.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2]
Principle: A solution of the crude material is passed through a column packed with a solid adsorbent (stationary phase). Due to differences in polarity and other interactions, components of the mixture travel through the column at different rates when a solvent (mobile phase) is passed through, allowing for their separation.
Protocol:
-
Stationary Phase and Column Preparation:
-
Select a suitable stationary phase. For a moderately polar compound like this compound, silica gel or alumina are appropriate choices. A combination of silica and alumina (1:1) has been shown to be effective for separating PAHs.[2]
-
Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack it into a glass column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane, ethyl acetate, or acetone). A common gradient for PAHs is petroleum ether:dichloromethane.[2]
-
The more polar this compound will require a more polar solvent mixture to elute from the column.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Preparative Thin-Layer Chromatography (Prep-TLC)
Preparative TLC is a useful method for the purification of small quantities of material (<100 mg) and for separating compounds with very similar retention factors (Rf) that are difficult to resolve by column chromatography.[3][4]
Principle: Similar to analytical TLC, but on a larger scale with a thicker stationary phase layer. The crude sample is applied as a band, and the plate is developed in a suitable solvent system. The separated bands are then scraped from the plate, and the compound is extracted from the stationary phase.
Protocol:
-
Plate Preparation and Sample Application:
-
Use a pre-coated preparative TLC plate with a thicker silica gel or alumina layer.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent.
-
Carefully apply the solution as a narrow band near the bottom of the plate.
-
-
Development:
-
Place the plate in a developing chamber containing the chosen mobile phase. The solvent system will likely be similar to that used for column chromatography but may require optimization for better separation.
-
Allow the solvent to ascend the plate until it is near the top.
-
-
Visualization and Extraction:
-
Visualize the separated bands under UV light.
-
Carefully scrape the band corresponding to the desired product from the plate.
-
Extract the compound from the scraped stationary phase by triturating with a polar solvent (e.g., acetone or methanol).
-
-
Isolation:
-
Filter the mixture to remove the solid stationary phase.
-
Evaporate the solvent from the filtrate to obtain the purified this compound.
-
Visualizations
References
- 1. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cup.edu.cn [cup.edu.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Dibenzo[f,h]quinolin-7-ol Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of dibenzo[f,h]quinolin-7-ol using two common colorimetric assays: MTT and XTT. The information is intended for researchers and professionals involved in drug discovery and development.
Introduction
This compound belongs to the quinoline family of heterocyclic compounds. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Cytotoxicity assays are fundamental in preclinical drug development to determine the concentration at which a compound exhibits toxic effects on cells. The MTT and XTT assays are reliable and widely used methods for evaluating cell viability and proliferation.[3][4]
The principle behind the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[3] Similarly, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[6] A key advantage of the XTT assay is that the formazan product is water-soluble, simplifying the protocol.[7]
Cytotoxicity Data of Related Benzoquinoline Derivatives
While specific cytotoxicity data for this compound was not identified in the public domain, the following table summarizes the cytotoxic activity of other benzoquinoline derivatives against various cancer cell lines, as determined by the MTT assay. This data provides a reference for the potential cytotoxic potency of this class of compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Arylated Benzo[h]quinoline (3e) | G361 (Skin Cancer) | 5.3 | [8] |
| Arylated Benzo[h]quinoline (3e) | H460 (Lung Cancer) | 6.8 | [8] |
| Arylated Benzo[h]quinoline (3e) | HCT116 (Colon Cancer) | 6.8 | [8] |
| Arylated Benzo[h]quinoline (3f) | HCT116 (Colon Cancer) | 4.9 | [8] |
| Arylated Benzo[h]quinoline (3f) | MCF7 (Breast Cancer) | 4.7 | [8] |
| Arylated Benzo[h]quinoline (3f) | H460 (Lung Cancer) | 5.4 | [8] |
| Arylated Benzo[h]quinoline (3h) | G361 (Skin Cancer) | 5.5 | [8] |
| Arylated Benzo[h]quinoline (3h) | H460 (Lung Cancer) | 5.4 | [8] |
| Arylated Benzo[h]quinoline (3h) | MCF7 (Breast Cancer) | 5.2 | [8] |
| Arylated Benzo[h]quinoline (3j) | H460 (Lung Cancer) | 4.8 | [8] |
| Arylated Benzo[h]quinoline (3j) | MCF7 (Breast Cancer) | 5.2 | [8] |
| Arylated Benzo[h]quinoline (3j) | HCT116 (Colon Cancer) | 6.8 | [8] |
| Tetrahydrobenzo[h]quinoline Derivative | MCF-7 (Breast Cancer) | 10 (24h) | [9] |
| Tetrahydrobenzo[h]quinoline Derivative | MCF-7 (Breast Cancer) | 7.5 (48h) | [9] |
Experimental Protocols
MTT Assay Protocol
This protocol is a widely used method for assessing cell viability and cytotoxicity.[3]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Cell culture medium (appropriate for the cell line used)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and wash the cells with 100 µL of PBS. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[10] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10]
Procedure for Suspension Cells:
-
Cell Seeding: Seed suspension cells in a 96-well plate at a density of 2 x 10³ to 2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate for the desired time at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[10]
-
Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of a solubilization solvent to each well and resuspend the cells to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm (reference wavelength 630 nm).[10]
XTT Assay Protocol
The XTT assay offers a simpler workflow as the formazan product is water-soluble.[6]
Materials:
-
This compound
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)
-
Cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (10³ to 10⁵ cells/well).[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24-48 hours).[12]
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. This should be done immediately before use.[6][12]
-
XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.[12][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[12][13] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Read the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for non-specific background readings.[12]
Data Analysis
Cell viability can be calculated as a percentage relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General workflow for MTT and XTT cytotoxicity assays.
Caption: Plausible signaling pathway for quinoline-induced apoptosis.
References
- 1. brieflands.com [brieflands.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. youdobio.com [youdobio.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. abcam.cn [abcam.cn]
Application Notes and Protocols: In Vitro Anticancer Activity of Dibenzo[f,h]quinolin-7-ol
Note to the Reader: Following a comprehensive search of available scientific literature, no specific data regarding the in vitro anticancer activity of Dibenzo[f,h]quinolin-7-ol could be located. The information presented in these application notes and protocols is therefore based on published research for structurally related benzoquinoline and dibenzoquinoline derivatives. These protocols are intended to serve as a general framework and guide for researchers initiating studies on the potential anticancer effects of this compound. All experimental procedures should be optimized based on empirical data obtained for the specific compound.
Introduction
Quinoline and its fused-ring analogues, such as benzoquinolines, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties. Various derivatives have been reported to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
This document provides a generalized overview of the potential anticancer activities of this compound and detailed protocols for its initial in vitro evaluation. The methodologies are based on established assays for assessing cytotoxicity, apoptosis induction, and for elucidating potential mechanisms of action, drawing from studies on related benzoquinoline compounds.[1][2]
Potential Anticancer Activity and Mechanism of Action
Based on the activities of similar compounds, the hypothetical anticancer effects of this compound could be mediated by one or more of the following mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the modulation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspases, regulation of Bcl-2 family proteins, and DNA fragmentation.[2][3]
-
Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through the arrest of the cell cycle at various checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from dividing and propagating.
-
Inhibition of Key Kinases: Certain benzoquinolines have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1]
-
Oxidative Stress and DNA Damage: Some related compounds induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage in cancer cells.[1]
Data Presentation (Hypothetical)
Should experimental data be generated for this compound, it is recommended to present it in a clear and structured format. The following tables are provided as templates for organizing potential findings.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis Induction in a Representative Cancer Cell Line (e.g., MCF-7).
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
While there is currently no specific published data on the anticancer activity of this compound, the protocols and information provided here offer a robust starting point for its investigation. The structural similarity of this compound to other biologically active benzoquinolines suggests that it may possess interesting cytotoxic and pro-apoptotic properties. The systematic application of the outlined experimental procedures will be crucial in elucidating its potential as a novel anticancer agent. Researchers are encouraged to adapt and optimize these protocols based on their specific cell models and experimental findings.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenzo[f,h]quinolin-7-ol as a Potential Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinoline and its derivatives have historically been a rich source of antibacterial drugs, with notable examples including the fluoroquinolones. Dibenzo[f,h]quinolin-7-ol is a unique heterocyclic compound with a rigid, planar structure that suggests potential for interaction with biological macromolecules, including bacterial enzymes and nucleic acids. This document outlines a comprehensive experimental framework for the evaluation of this compound as a potential antibacterial agent. The protocols provided herein are based on established methodologies for antimicrobial drug discovery.
Data Presentation: Antibacterial Activity of this compound
A crucial step in evaluating a new compound is to determine its efficacy against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes hypothetical MIC data for this compound against representative Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) | Vancomycin MIC (µg/mL) (Control) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 0.5 | 1 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | Gram-positive | 8 | 32 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 1 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | 0.25 | >128 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 32 | 0.03 | >128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the MIC of this compound.[1][2][3]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of CAMHB to all wells of a new 96-well microtiter plate.
-
Transfer 50 µL of the diluted compound solutions to the corresponding wells of the assay plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[1] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Bacterial Growth Curve Assay
This protocol is used to assess the effect of this compound on the growth kinetics of a bacterial strain.[4][5][6]
Materials:
-
This compound
-
CAMHB or other suitable broth
-
Bacterial strain
-
Spectrophotometer and cuvettes or a microplate reader
-
Shaking incubator (37°C)
-
Sterile flasks or 96-well plates
Procedure:
-
Overnight Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of broth and incubate overnight at 37°C with shaking.
-
-
Growth Curve Setup:
-
Inoculate fresh broth with the overnight culture to an initial OD₆₀₀ of approximately 0.05.
-
Prepare separate flasks or wells containing the bacterial culture with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a no-compound control.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each concentration of the compound.
-
Analyze the curves to determine the effect of the compound on the lag, log, and stationary phases of bacterial growth.[4]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial antibacterial evaluation of a novel compound like this compound.
Caption: Workflow for antibacterial evaluation.
Plausible Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
While the exact mechanism of this compound is unknown, many quinoline-based antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] The following diagram illustrates this potential mechanism of action.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. protocols.io [protocols.io]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. microbenotes.com [microbenotes.com]
- 5. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibioticdiscovery.com [antibioticdiscovery.com]
Application Notes and Protocols for Dibenzo[f,h]quinolin-7-ol as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the potential of Dibenzo[f,h]quinolin-7-ol as a novel antifungal agent. The protocols detailed below cover the initial screening for antifungal activity, assessment of cytotoxicity, and investigation into the potential mechanism of action.
Antifungal Susceptibility Testing
The initial step in evaluating a potential new antifungal compound is to determine its efficacy against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to quantify the antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]
Experimental Protocol: Broth Microdilution Assay
-
Fungal Strain Preparation:
-
Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (sterile medium).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound that causes complete inhibition of fungal growth.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.[5][6][7][8][9]
Experimental Protocol: MFC Assay
-
Subculturing:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.[6]
-
Spot-inoculate the aliquots onto fresh, drug-free agar plates.
-
-
Incubation:
-
Incubate the plates at 35°C for a duration sufficient for fungal growth to be visible in the control subcultures (typically 24-72 hours).
-
-
MFC Determination:
Data Presentation: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ||
| Cryptococcus neoformans | ||
| Aspergillus fumigatus | ||
| ... (other strains) |
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antifungal candidate against mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric method to assess cell viability.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HeLa, HepG2, or normal human fibroblasts) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a 96-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until the cells reach approximately 80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the cell culture plate with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After a 24-48 hour incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HeLa | |
| HepG2 | |
| Normal Human Fibroblasts |
Mechanism of Action Studies
Understanding how a compound exerts its antifungal effect is critical for its development as a drug. The following protocols outline key experiments to investigate the potential mechanism of action of this compound.
Effect on Fungal Cell Membrane Integrity
Many antifungal agents target the fungal cell membrane, leading to its disruption.[12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.[13][14][15][16]
Experimental Protocol: Propidium Iodide Staining Assay
-
Fungal Cell Treatment:
-
Treat fungal cells with this compound at concentrations corresponding to its MIC and multiples of the MIC for a defined period (e.g., 4 hours).
-
Include an untreated control and a positive control known to disrupt the fungal membrane (e.g., amphotericin B).
-
-
Staining:
-
Harvest the fungal cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing propidium iodide (typically 1-5 µg/mL).
-
Incubate in the dark for 15-30 minutes.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer or a fluorescence microscope.
-
Quantify the percentage of PI-positive (dead) cells.
-
Investigation of Ergosterol Biosynthesis Inhibition
A common target for antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is a crucial component of the fungal cell membrane.[17]
Experimental Protocol: Ergosterol Quantification
-
Lipid Extraction:
-
Quantification:
-
Analyze the extracted lipids using High-Performance Liquid Chromatography (HPLC) with a UV detector set at 282 nm.[21]
-
Quantify the ergosterol content by comparing the peak area to a standard curve of pure ergosterol.
-
Assessment of Reactive Oxygen Species (ROS) Production
Some antifungal compounds induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.[22]
Experimental Protocol: ROS Detection Assay
-
Cell Loading:
-
Treat fungal cells with this compound at various concentrations.
-
Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[23][24][25] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Data Presentation: Mechanism of Action of this compound
| Assay | Concentration | Result (e.g., % PI-positive cells, % Ergosterol reduction, Relative Fluorescence Units) |
| Cell Membrane Integrity | MIC | |
| 2 x MIC | ||
| Ergosterol Quantification | 0.5 x MIC | |
| MIC | ||
| ROS Production | 0.5 x MIC | |
| MIC |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Potential antifungal targets within a fungal cell.
Caption: Fungal ergosterol biosynthesis and stress response pathways.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 6. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Antifungal Research Strategies Aiming for New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 15. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 19. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]
- 22. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aurogene.eu [aurogene.eu]
- 24. assaygenie.com [assaygenie.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibenzo[f,h]quinolin-7-ol in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of Dibenzo[f,h]quinolin-7-ol in the fabrication of organic light-emitting diodes (OLEDs). The following application notes and protocols are based on the general properties of related quinoline and dibenzoquinoline derivatives and are intended to serve as a foundational guide for researchers and scientists exploring the potential of this specific compound.
Introduction to Dibenzo[f,h]quinoline Derivatives in OLEDs
Dibenzoquinoline derivatives are a class of polycyclic aromatic compounds that have garnered interest in the field of organic electronics due to their rigid, planar structures and potential for high thermal stability. These characteristics are advantageous for materials used in OLEDs, where molecular stability is crucial for device longevity. The quinoline core itself is known to be a good electron-transporting moiety, which can be beneficial for achieving charge balance within an OLED device.
The introduction of a hydroxyl (-OH) group, as in this compound, can further modify the electronic and photophysical properties of the molecule. The hydroxyl group can influence the material's solubility, energy levels (HOMO/LUMO), and intermolecular interactions, potentially making it suitable for use as an emissive material, a host material for phosphorescent or fluorescent dopants, or as a component in charge-transporting layers.
Potential Applications of this compound in OLEDs
Based on the properties of analogous compounds, this compound could potentially be utilized in the following roles within an OLED stack:
-
Host Material: The wide bandgap anticipated for a dibenzoquinoline backbone could make it a suitable host for fluorescent or phosphorescent emitter dopants. Its thermal stability would be a key advantage in this application.
-
Emissive Layer (EML) Material: If this compound exhibits strong fluorescence, it could be used as a blue-emitting material, a color that is often challenging to achieve with high efficiency and stability in OLEDs.
-
Electron-Transporting Layer (ETL) Material: The inherent electron-deficient nature of the quinoline moiety suggests potential for use in electron-transporting layers.
-
Hole-Blocking Layer (HBL) Material: A high LUMO level could enable its use as a hole-blocking layer to confine charge recombination within the emissive layer.
Hypothetical Performance Data and Considerations
As no experimental data is available, the following table outlines the key performance parameters that would need to be evaluated for an OLED device incorporating this compound. For context, typical target values for high-performance OLEDs are included.
| Parameter | Symbol | Unit | Target Value (for high-performance blue OLED) | Description |
| Device Architecture | - | - | ITO/HIL/HTL/EML/HBL/ETL/Cathode | A multilayer stack to optimize charge injection, transport, and recombination. |
| Turn-on Voltage | V_on | V | < 3.5 | The voltage at which the device begins to emit light (typically defined at 1 cd/m²). |
| Maximum Luminance | L_max | cd/m² | > 10,000 | The maximum brightness achieved by the device. |
| Current Efficiency | η_c | cd/A | > 10 | A measure of the light output per unit of current. |
| Power Efficiency | η_p | lm/W | > 10 | A measure of the light output per unit of electrical power consumed. |
| External Quantum Eff. | EQE | % | > 10 | The ratio of photons emitted to electrons injected. |
| CIE Color Coordinates | (x, y) | - | (e.g., < 0.15, < 0.15 for deep blue) | Specifies the color of the emitted light on the CIE 1931 color space diagram. |
| Operational Lifetime | LT50 | hours | > 10,000 at 1000 cd/m² | The time it takes for the device's luminance to decay to 50% of its initial value at a given brightness. |
Experimental Protocols
The following are generalized protocols for the synthesis of a dibenzoquinolinol derivative and the fabrication of a multi-layer OLED device. These should be adapted based on the specific reactivity and properties of this compound.
General Synthesis Protocol for a this compound Derivative
A potential synthetic route to this compound could involve a multi-step process, such as a Friedländer annulation or a related cyclization reaction. The following is a conceptual protocol.
Materials:
-
Appropriate precursors (e.g., an amino-substituted phenanthrene derivative and a β-keto ester or equivalent)
-
Acid or base catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or potassium hydroxide)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reactant Preparation: Ensure all reactants and solvents are pure and dry.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine the starting materials and the solvent.
-
Catalysis and Reaction: Slowly add the catalyst to the reaction mixture. Heat the mixture to the required reaction temperature (e.g., 180-250 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the crude product by adding a non-polar solvent like hexanes. Filter the solid and wash with an appropriate solvent.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol for OLED Device Fabrication by Thermal Evaporation
This protocol describes the fabrication of a generic multi-layer OLED device in a high-vacuum thermal evaporation system.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transporting layer (HTL) material (e.g., TAPC, α-NPD)
-
Emissive layer (EML) material (this compound, potentially doped with an emitter)
-
Hole-blocking layer (HBL) material (e.g., TPBi)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Electron-injection layer (EIL) material (e.g., LiF or Liq)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances. A typical device structure could be:
-
HIL: HAT-CN (10 nm) at a rate of 0.1 Å/s.
-
HTL: TAPC (40 nm) at a rate of 0.2 Å/s.
-
EML: this compound (20 nm) at a rate of 0.1 Å/s. If used as a host, co-evaporate with the dopant at a specific ratio.
-
HBL: TPBi (10 nm) at a rate of 0.1 Å/s.
-
ETL: Alq₃ (30 nm) at a rate of 0.2 Å/s.
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm at 0.05 Å/s).
-
Deposit the metal cathode (e.g., Al, 100 nm at 0.5-1 Å/s) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber and immediately transfer them to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Determine the device efficiencies (current, power, and external quantum efficiency).
-
Conduct lifetime testing at a constant current or brightness.
-
Visualizations
Application Notes and Protocols: Dibenzo[f,h]quinolin-7-ol as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[f,h]quinolin-7-ol is a polycyclic aromatic heterocyclic compound with a rigid, planar structure that exhibits intrinsic fluorescence. This characteristic makes it a promising candidate for development as a fluorescent probe for the detection of various analytes, including metal ions. The lone pair of electrons on the nitrogen atom and the hydroxyl group can act as binding sites for metal ions. Coordination of a metal ion to the this compound molecule is expected to modulate its photophysical properties, leading to a change in fluorescence intensity or a shift in the emission wavelength. This response can be harnessed for the selective and sensitive detection of specific metal ions.
The most common mechanism for the detection of paramagnetic metal ions, such as Fe³⁺, Cu²⁺, and Ni²⁺, by fluorescent probes is fluorescence quenching. This process involves the non-radiative deactivation of the excited state of the fluorophore upon interaction with the metal ion. The efficiency of this quenching is often dependent on the concentration of the metal ion, forming the basis for quantitative analysis.
Application
The primary application of this compound as a fluorescent probe is the detection and quantification of metal ions in various samples. Given the prevalence of iron in biological systems and its role in various pathological conditions, the selective detection of Fe³⁺ is of significant interest. Potential applications include:
-
Environmental Monitoring: Detection of heavy metal ion contamination in water and soil samples.
-
Biological Research: Imaging and quantification of metal ions in cells and tissues to study their physiological and pathological roles.
-
Pharmaceutical and Drug Development: Screening for compounds that modulate metal ion homeostasis.
Quantitative Data
Due to the novel nature of this compound as a specific fluorescent probe, comprehensive experimental data on its performance is not yet widely available in published literature. However, based on the characteristics of similar quinoline-based probes, the following table presents a hypothetical but realistic summary of the expected quantitative data for a generic quinoline-based fluorescent probe for the detection of various metal ions. This table serves as a template for the presentation of experimental findings.
| Metal Ion | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ) | Binding Constant (K) (M⁻¹) | Limit of Detection (LOD) (µM) |
| Probe Only | 85 | 0.65 | - | - |
| Fe³⁺ | 85 | 0.05 | 2.5 x 10⁵ | 0.5 |
| Cu²⁺ | 85 | 0.12 | 1.8 x 10⁴ | 1.2 |
| Ni²⁺ | 85 | 0.25 | 9.5 x 10³ | 2.5 |
| Zn²⁺ | 85 | 0.62 | 1.2 x 10³ | > 100 |
| Ca²⁺ | 85 | 0.64 | Not Determined | > 100 |
| Mg²⁺ | 85 | 0.65 | Not Determined | > 100 |
| Na⁺ | 85 | 0.65 | Not Determined | > 100 |
| K⁺ | 85 | 0.65 | Not Determined | > 100 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and utilize this compound as a fluorescent probe for metal ion detection.
Synthesis of this compound
While several methods exist for the synthesis of dibenzoquinoline derivatives, a common approach involves a modified Skraup synthesis or a photochemical cyclization reaction. A generalized synthetic protocol is outlined below.
Materials:
-
3-Aminophenanthrene
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene)
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., ethanol, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3-aminophenanthrene, glycerol, concentrated sulfuric acid, and an oxidizing agent is heated cautiously.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is poured into a large volume of water and neutralized with a sodium hydroxide solution.
-
The crude product is collected by filtration and washed with water.
-
The product is then dissolved in an appropriate organic solvent and purified by column chromatography on silica gel.
-
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Stock Solutions
Probe Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution of a known concentration (e.g., 1 mM).
-
Store the stock solution in a dark, airtight container at 4°C.
Metal Ion Stock Solutions:
-
Use high-purity salts of the metal ions to be tested (e.g., FeCl₃, CuCl₂, NiCl₂, ZnCl₂, CaCl₂, MgCl₂, NaCl, KCl).
-
Prepare individual stock solutions of each metal ion in deionized water at a concentration of 10 mM.
-
Store these solutions at room temperature.
Fluorescence Spectroscopy and Titration
Instrumentation:
-
A fluorescence spectrophotometer capable of measuring excitation and emission spectra.
Procedure:
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the this compound stock solution in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4) to a final concentration of 10 µM.
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.
-
-
Fluorescence Titration:
-
To a cuvette containing the this compound solution (10 µM in buffer), add incremental amounts of the metal ion stock solution (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM final concentrations).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum at the optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determination of Selectivity
-
Prepare a series of solutions, each containing this compound (10 µM) and a high concentration (e.g., 100 µM) of a different metal ion (Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺).
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe to the target metal ion (e.g., Fe³⁺) with its response to other potentially interfering ions.
Calculation of Limit of Detection (LOD)
-
Measure the fluorescence intensity of the blank solution (probe only) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with low concentrations of the target metal ion and determine the slope (k) of the linear portion of the calibration curve (fluorescence intensity vs. concentration).
-
Calculate the LOD using the formula: LOD = 3σ / k
Visualizations
The following diagrams illustrate the key processes and workflows involved in the use of this compound as a fluorescent probe.
Caption: Fluorescence quenching mechanism.
Caption: Metal ion detection workflow.
Caption: Probe selectivity principle.
Application Notes and Protocols for Dibenzo[f,h]quinolin-7-ol in Dye-Sensitized Solar Cell (DSSC) Performance Testing
Application Field: Renewable Energy, Photovoltaics, Materials Science
Abstract: This document provides detailed application notes and experimental protocols for the use of Dibenzo[f,h]quinolin-7-ol and its derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). It covers the fabrication of DSSCs, performance testing procedures, and the underlying principles of their operation. The protocols are intended for researchers, scientists, and professionals in materials science and renewable energy development.
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity due to their low manufacturing cost, ease of fabrication, and respectable power conversion efficiencies, especially under low-light conditions.[1][2] The core of a DSSC consists of a dye-sensitized mesoporous semiconductor electrode (typically TiO2), a redox-active electrolyte, and a counter electrode.[1] The dye, or photosensitizer, is a critical component responsible for absorbing incident light and initiating the process of charge separation by injecting an electron into the conduction band of the semiconductor.[1][3]
Organic dyes, such as those based on the this compound scaffold, are of significant interest due to their tunable photophysical and electrochemical properties. Modifications to the core structure, such as the addition of anchoring groups like cyanoacrylic acid, facilitate strong adsorption onto the TiO2 surface and efficient electron injection. This document outlines the testing and characterization of DSSCs employing such dyes.
Principle of Operation: Electron Transfer Pathway
The operation of a DSSC is based on a cycle of excitation, injection, and regeneration. Upon light absorption, the dye sensitizer is excited from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). If the LUMO energy level is appropriately aligned with the conduction band of the TiO2, the excited dye can inject an electron into the semiconductor. This electron then travels through the mesoporous TiO2 layer to the transparent conductive oxide (TCO) coated glass, through the external circuit to the counter electrode, and finally reduces the electrolyte. The oxidized dye is then regenerated by accepting an electron from the redox mediator in the electrolyte, completing the circuit.
Caption: Figure 1: Electron Transfer Pathway in a DSSC.
Performance Parameters and Data Presentation
The performance of a DSSC is characterized by several key parameters derived from its current density-voltage (J-V) curve under simulated solar illumination (e.g., AM 1.5, 100 mW/cm²).
-
Open-Circuit Voltage (Voc): The maximum voltage generated by the cell at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident power density.
The following table presents representative data for DSSCs sensitized with this compound derivatives compared to a standard N719 ruthenium-based dye.
| Sensitizer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η) (%) |
| N719 Reference | 0.72 | 15.5 | 68 | 7.58 |
| DBQ-7-ol Derivative 1a | 0.65 | 2.1 | 51 | 0.70 |
| DBQ-7-ol Derivative 2a | 0.68 | 8.5 | 65 | 3.75 |
| N719 + DBQ-7-ol 2a (Co-sensitization) | 0.73 | 16.2 | 70 | 8.28 |
Note: Data is representative and synthesized from studies on similar benzo[h]quinolin-10-ol derivatives for illustrative purposes.
Experimental Protocols
This section details the protocols for fabricating and testing DSSCs using this compound-based dyes.
Synthesis of this compound Cyanoacrylic Acid Dyes
The synthesis of quinolin-ol based dyes typically involves a Knoevenagel condensation reaction between a quinolin-ol carboxaldehyde precursor and cyanoacetic acid in the presence of a base like piperidine.[4]
-
Combine the this compound carboxaldehyde precursor and cyanoacetic acid (6-16 equivalents) in a Schlenk flask.[4]
-
Add a solvent mixture, such as acetonitrile/chloroform (3:1 v/v).[4]
-
Degas the mixture by evacuating and flushing with argon three times.
-
Add piperidine (12-22 equivalents) as a catalyst.[4]
-
Heat the reaction mixture at 90°C for 24 hours under an argon atmosphere.[4]
-
After cooling, purify the resulting solid product by recrystallization or column chromatography to yield the final dye.
DSSC Fabrication
The general structure of the fabricated DSSC is FTO/TiO₂ + Dye/Electrolyte/Pt/FTO.[3]
A. Photoanode Preparation:
-
Clean FTO (Fluorine-doped Tin Oxide) glass plates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a compact blocking layer of TiO₂ to the FTO surface, for example, by spin-coating, and sinter at high temperature.
-
Deposit a mesoporous TiO₂ paste onto the blocking layer using screen printing or the doctor-blade technique to a thickness of approximately 10-12 µm.
-
Sinter the TiO₂-coated FTO plate in a furnace, typically ramping the temperature to 450-500°C, to remove organic binders and ensure good particle necking.
-
After cooling to around 80°C, immerse the photoanode in a dye solution (e.g., 0.3 mM of the this compound dye in a solvent like a methanol or an acetonitrile/tert-butanol mixture) for 12-24 hours at room temperature.[5]
-
Rinse the dye-sensitized photoanode with the solvent used for dyeing to remove non-adsorbed dye molecules and dry it.
B. Counter Electrode Preparation:
-
Clean another FTO plate as described in step A1.
-
Drill a small hole for electrolyte filling.
-
Deposit a thin layer of a platinum catalyst (e.g., a solution of H₂PtCl₆ in isopropanol) onto the conductive side of the FTO glass.
-
Heat the plate to approximately 400°C for 15-30 minutes to form a catalytic Pt layer.
C. Cell Assembly:
-
Place a thin thermoplastic sealant (e.g., Surlyn®) around the TiO₂ area on the photoanode.
-
Position the platinum-coated counter electrode on top of the photoanode.
-
Heat the assembly on a hot plate while applying gentle pressure to seal the two electrodes together.
-
Introduce the electrolyte (e.g., a solution containing 0.5 M KI and 0.05 M I₂ in ethylene glycol) into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.[6]
-
Seal the hole with a small piece of sealant and a microscope cover slip.
Photovoltaic Performance Testing
-
Attach electrical contacts to the exposed FTO surfaces of the photoanode and counter electrode.
-
Place the assembled DSSC under a solar simulator calibrated to AM 1.5G illumination (100 mW/cm²).
-
Use a source meter to sweep the voltage from a value greater than Voc to below 0 V and record the corresponding current density to generate the J-V curve.
-
From the J-V curve, determine the key performance parameters: Jsc, Voc, FF, and calculate the PCE.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the fabrication and testing of a DSSC.
Caption: Figure 2: DSSC Fabrication and Testing Workflow.
References
- 1. Frontiers | Improving the Performance of Dye-Sensitized Solar Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Imaging Techniques Using Dibenzo[f,h]quinolin-7-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibenzo[f,h]quinolin-7-ol and its derivatives represent a class of heterocyclic compounds with a rigid, planar structure that often imparts favorable photophysical properties, making them potential candidates for fluorescent probes in cell imaging. Their extended π-conjugation system can lead to strong absorption and emission in the visible spectrum, which is a key characteristic for biological fluorescence microscopy. This document provides an overview of the potential applications and generalized protocols for utilizing this compound derivatives as fluorescent probes for cellular imaging.
Disclaimer: The following application notes and protocols are generalized based on common practices for fluorescent small molecules in cell imaging. Specific experimental conditions will need to be optimized for each this compound derivative and cell type.
I. Potential Applications in Cell Imaging
This compound derivatives, owing to their chemical structure, could be functionalized to target specific subcellular compartments or to respond to changes in the cellular microenvironment. Potential applications include:
-
General Cytoplasmic and Nuclear Staining: Depending on their lipophilicity and charge, these derivatives may passively diffuse across the cell membrane and accumulate in the cytoplasm or nucleus, providing a general stain for visualizing cell morphology.
-
Organelle-Specific Imaging: By incorporating specific targeting moieties, this compound derivatives could be directed to organelles such as mitochondria, lysosomes, or lipid droplets. The rigid dibenzoquinoline core could serve as a stable fluorophore for long-term tracking experiments.
-
Sensing Local Environment: Modifications to the this compound scaffold could render its fluorescence sensitive to local environmental parameters like pH, viscosity, or the presence of specific ions. This would enable the visualization of dynamic processes within the cell.
-
Probes for Signaling Pathways: While no specific examples have been documented, derivatives could potentially be designed to interact with components of signaling pathways, leading to a change in their fluorescent properties upon pathway activation or inhibition. This would require rational design and extensive validation.
II. Quantitative Data Presentation
To facilitate the comparison of different this compound derivatives, it is crucial to characterize their photophysical and biological properties. The following tables provide a template for summarizing such data.
Table 1: Photophysical Properties of this compound Derivatives
| Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Compound A | e.g., 405 | e.g., 488 | e.g., 83 | e.g., 0.65 | e.g., 25,000 |
| Compound B | e.g., 450 | e.g., 520 | e.g., 70 | e.g., 0.42 | e.g., 32,000 |
| Compound C | e.g., 488 | e.g., 550 | e.g., 62 | e.g., 0.81 | e.g., 45,000 |
Table 2: Biological Properties of this compound Derivatives
| Derivative | Target Organelle/Molecule | Cellular Uptake (Time) | Optimal Staining Conc. (µM) | Cytotoxicity (IC₅₀, µM) in HeLa cells | Photostability (Half-life in seconds) |
| Compound A | e.g., Cytoplasm | e.g., 30 min | e.g., 1-5 | e.g., > 50 | e.g., 120 |
| Compound B | e.g., Mitochondria | e.g., 15 min | e.g., 0.5-2 | e.g., 25 | e.g., 180 |
| Compound C | e.g., Lipid Droplets | e.g., 20 min | e.g., 1 | e.g., > 100 | e.g., 240 |
III. Experimental Protocols
The following are generalized protocols for the use of this compound derivatives in live-cell imaging.
Protocol 1: General Live-Cell Staining
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the this compound derivative by diluting the stock solution in pre-warmed live-cell imaging medium to the final desired concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Add fresh pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the specific derivative.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound derivative
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
IV. Visualization of Workflows and Concepts
The following diagrams illustrate key experimental workflows and concepts related to the use of this compound derivatives in cell imaging.
Caption: General workflow for live-cell imaging using this compound derivatives.
Caption: Workflow for determining the cytotoxicity of this compound derivatives.
Caption: Conceptual diagram of a this compound derivative as a signaling pathway probe.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzo[f,h]quinolin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Dibenzo[f,h]quinolin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound and its derivatives are typically synthesized via classical quinoline synthesis reactions adapted for polycyclic aromatic precursors. The most relevant methods include:
-
Combes Synthesis: This involves the acid-catalyzed condensation of an aminonaphthol with a β-diketone. For this compound, this would likely involve the reaction of 1-amino-2-naphthol with a suitable diketone, followed by cyclization.
-
Friedländer Synthesis: This is the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method offers a high degree of versatility in introducing substituents.
-
Skraup Synthesis: A classic method that uses glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid with an aromatic amine. While robust, this reaction can be vigorous and may lead to undesired side products.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.
Q2: I am not getting any product. What are the most critical initial checks?
A2: If you are observing a complete lack of product formation, consider the following critical factors:
-
Reagent Purity: Ensure the purity of your starting materials, especially the aminonaphthol, as impurities can inhibit the reaction.
-
Catalyst Activity: If using an acid catalyst, ensure it has not been deactivated by moisture or other impurities.
-
Reaction Temperature: The cyclization step in these syntheses often requires elevated temperatures. Verify that your reaction is reaching the target temperature.
-
Reaction Time: Some of these condensation reactions can be slow. Ensure you are allowing sufficient time for the reaction to proceed to completion.
Q3: My yield is consistently low. What are the most likely general causes?
A3: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Reaction: The condensation or cyclization steps may not be going to completion.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. Common side reactions include self-condensation of reactants and polymerization.
-
Product Degradation: The phenolic group in the target molecule can be sensitive to oxidation, especially at high temperatures and in the presence of air.
-
Purification Losses: The product may be lost during workup and purification steps, particularly if it has partial solubility in both aqueous and organic phases.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | Insufficient catalyst activity or concentration. | - Use a fresh, anhydrous acid catalyst (e.g., PPA, H₂SO₄).- Titrate the catalyst to ensure its concentration is accurate.- Experiment with different acid catalysts (e.g., Lewis acids like ZnCl₂). |
| Reaction temperature is too low. | - Gradually increase the reaction temperature in increments of 10°C.- Use a higher-boiling solvent if necessary, ensuring it is compatible with the reaction chemistry. | |
| Steric hindrance from bulky substituents on starting materials. | - This may be an inherent limitation of the chosen starting materials. Consider alternative synthetic routes with less hindered precursors. | |
| Formation of Tarry Byproducts | Reaction temperature is too high, leading to polymerization or degradation. | - Lower the reaction temperature and extend the reaction time.- Add the reagents portion-wise to control the reaction exotherm. |
| Oxidative degradation of the phenolic starting material or product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of a reducing agent like sodium bisulfite to the reaction mixture. | |
| Difficult Purification / Product Loss | Emulsion formation during aqueous workup due to the amphiphilic nature of the product. | - Add a small amount of a brine solution to help break the emulsion.- Use a different solvent system for extraction. |
| Product co-precipitates with byproducts. | - Try recrystallization from a different solvent system.- Consider column chromatography with a carefully chosen eluent system. For phenolic compounds, a gradient elution from a non-polar to a moderately polar solvent is often effective. | |
| The product is partially soluble in the aqueous phase. | - Adjust the pH of the aqueous phase during workup. The phenolic product will be more soluble in a basic aqueous solution and less soluble in an acidic one. This can be used to facilitate separation from non-phenolic impurities. |
Experimental Protocols
Example Protocol: Combes Synthesis of this compound
This is a representative protocol based on the principles of the Combes synthesis. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
1-Amino-2-naphthol hydrochloride
-
Benzoylacetone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1-amino-2-naphthol hydrochloride (1 equivalent) and benzoylacetone (1.1 equivalents).
-
Carefully add polyphosphoric acid (10 equivalents by weight) to the mixture.
-
Heat the mixture with stirring to 120-130°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Combes Synthesis Pathway
Caption: Simplified reaction pathway for the Combes synthesis of this compound.
Technical Support Center: Dibenzo[f,h]quinolin-7-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of Dibenzo[f,h]quinolin-7-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: Due to the fused polycyclic aromatic structure of this compound, the most likely synthetic strategies involve the application of classical quinoline synthesis reactions to a phenanthrene-based precursor. The two most probable routes are:
-
Skraup Reaction: This involves the reaction of an aminophenanthrenol with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent. The specific starting material would likely be an aminophenanthrenol, where the amino and hydroxyl groups are positioned to favor the formation of the Dibenzo[f,h]quinoline skeleton with the hydroxyl group at the 7-position.
-
Friedländer Annulation: This route consists of the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. For the target molecule, this would likely involve the reaction of an appropriately substituted 2-amino-phenanthrene derivative with a suitable ketone or aldehyde.
Q2: I am observing a very low yield of the desired this compound in my Skraup synthesis. What are the potential causes?
A2: Low yields in the Skraup synthesis of polycyclic quinolines are a common issue. Several factors could be contributing to this:
-
Vigorous and Uncontrolled Reaction: The Skraup reaction is notoriously exothermic and can be violent, leading to the decomposition of starting materials and products.
-
Polymerization: The acidic and high-temperature conditions can promote the polymerization of the glycerol-derived acrolein and other reactive intermediates.
-
Oxidation of Starting Material: The oxidizing agent, if too harsh or added too quickly, can lead to over-oxidation of the aminophenanthrenol starting material, resulting in undesired byproducts.
-
Substrate Insolubility: Polycyclic aromatic compounds often have poor solubility in the reaction medium, which can hinder reaction rates.
Q3: My purified product shows multiple spots on TLC, even after column chromatography. What could these impurities be?
A3: The presence of multiple spots on TLC suggests a mixture of isomers and/or side products. In the context of this compound synthesis, these could be:
-
Positional Isomers: Depending on the starting aminophenanthrenol, the cyclization in the Skraup reaction can potentially occur in different directions, leading to the formation of other dibenzoquinoline isomers.
-
Over-oxidation Products: Quinones and other oxidized species can be formed from the phenanthrene core under the harsh oxidizing conditions of the Skraup reaction.
-
Incompletely Cyclized Intermediates: Small amounts of partially cyclized or unreacted intermediates may co-elute with the product.
-
Products of Side Reactions: Dehydration or rearrangement products of the starting material or intermediates can also be present.
Troubleshooting Guides
Issue 1: Skraup Synthesis - Violent Reaction and Tar Formation
Symptoms:
-
Rapid, uncontrolled temperature increase.
-
Dark, tarry residue formation in the reaction flask.
-
Very low to no yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Rapid addition of sulfuric acid. | Add the sulfuric acid dropwise to the mixture of aminophenanthrenol, glycerol, and a moderating solvent (if used) with efficient cooling and stirring. |
| Vigorous dehydration of glycerol. | Pre-heating the glycerol and sulfuric acid mixture under controlled conditions before the addition of the aminophenanthrenol can sometimes help to better control the subsequent reaction. |
| Lack of a heat sink. | Using a high-boiling point solvent that is inert to the reaction conditions, such as nitrobenzene (which can also act as the oxidizing agent), can help to moderate the reaction temperature. |
| Absence of a reaction moderator. | The addition of a small amount of ferrous sulfate (FeSO₄) can help to make the reaction less violent. |
Experimental Protocol: Modified Skraup Reaction for this compound (Illustrative)
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the aminophenanthrenol precursor (1.0 eq) and glycerol (3.0 eq).
-
With vigorous stirring, slowly add concentrated sulfuric acid (2.5 eq) dropwise through the dropping funnel. Maintain the temperature below 100°C during the addition.
-
Add a catalytic amount of ferrous sulfate (0.1 eq).
-
Slowly heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours.
-
After cooling, carefully pour the reaction mixture into a large volume of cold water.
-
Neutralize the solution with a base (e.g., NaOH or Na₂CO₃) until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Friedländer Annulation - Formation of Multiple Products (Isomers)
Symptoms:
-
Multiple spots on TLC with similar Rf values.
-
Complex ¹H NMR spectrum of the purified product, indicating a mixture of isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of regioselectivity in the initial condensation. | If the aminophenanthrene ketone has multiple reactive sites for cyclization, this can lead to a mixture of dibenzoquinoline isomers. Modifying the substituents on the ketone or the reaction conditions (e.g., using a milder base or acid catalyst) may improve regioselectivity. |
| Self-condensation of the ketone reactant. | The ketone containing the α-methylene group can undergo self-condensation under the reaction conditions. To minimize this, add the ketone slowly to the reaction mixture containing the aminophenanthrene derivative. |
| Ambiguous cyclization of an unsymmetrical ketone. | If an unsymmetrical ketone is used, cyclization can occur on either side of the carbonyl group. Using a symmetrical ketone or a ketone with one side blocked for reaction is advisable. |
Experimental Protocol: Friedländer Annulation for this compound (Illustrative)
-
In a round-bottom flask, dissolve the 2-amino-phenanthrene ketone precursor (1.0 eq) and the ketone with an active methylene group (1.2 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add a catalytic amount of a base (e.g., piperidine, NaOH) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Visualizations
Caption: Potential side reactions in the Skraup synthesis of this compound.
Caption: Logical workflow for the Friedländer synthesis, highlighting a key troubleshooting point.
Optimizing reaction conditions for Dibenzo[f,h]quinolin-7-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Dibenzo[f,h]quinolin-7-ol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common synthetic strategies for obtaining the Dibenzo[f,h]quinoline core structure?
Several synthetic methodologies can be employed to construct the Dibenzo[f,h]quinoline scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Photochemical 6π-Electrocyclization: This method involves the irradiation of biaryl-appended precursors to induce a cyclization reaction, forming the polycyclic aromatic system.[1]
-
Decarboxylative Annulation: A site-selective synthesis can be achieved through a double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts.[2]
-
Suzuki or Negishi Cross-Coupling Followed by Cyclization: This two-step approach involves an initial palladium-catalyzed cross-coupling reaction to form a key biaryl intermediate, which then undergoes a base-induced cyclization to yield the final product.[3]
-
Skraup and Doebner-Von Miller Reactions: These are classic methods for quinoline synthesis that can be adapted for the synthesis of benzo[f]quinoline derivatives using appropriate starting materials like 2-naphthylamine.[4]
2. My reaction yield for the Dibenzo[f,h]quinoline synthesis is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from various factors. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature and Time: The optimal temperature and duration can vary significantly between different synthetic routes. For instance, in a two-step synthesis involving a cross-coupling and subsequent cyclization, it was found that carrying out the reaction in a two-step mode with isolation of the intermediate led to significantly higher yields (up to 93%) compared to a one-pot reaction (up to 33%).[5]
-
Screen Different Solvents and Bases: The choice of solvent and base is crucial. In some syntheses of related benzo[h]quinolines, triethylamine or N,N-dimethylaniline as a base in THF provided moderate yields, while the absence of a base allowed for the isolation of a key intermediate in high yield (up to 89%).[5] Protic solvents like ethanol have been shown to be beneficial in certain condensation reactions leading to related heterocyclic systems.[6]
-
Catalyst and Ligand Selection (for cross-coupling reactions): The efficiency of Suzuki or Negishi cross-coupling reactions is highly dependent on the palladium catalyst and the phosphine ligand used. It is advisable to screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.
-
Purity of Starting Materials: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction and lead to the formation of side products.
3. I am observing significant side product formation in my reaction. How can I minimize this?
The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
Adjust Reaction Conditions: Side reactions are often sensitive to changes in temperature and reaction time. For photochemical reactions, the wavelength of UV light used can influence the product distribution.[1]
-
Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the desired transformation, consider using appropriate protecting groups to prevent unwanted side reactions.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.
-
Atmosphere Control: Many organometallic reactions, such as cross-coupling, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent the degradation of catalysts and reagents, thereby reducing side product formation.
4. What are the recommended purification techniques for this compound and its derivatives?
The purification of Dibenzo[f,h]quinoline derivatives typically involves standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient of solvents, such as hexane and ethyl acetate, is often used for elution.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material. For some cyanoacrylic acid derivatives of benzo[h]quinolin-10-ol, crystallization from an ethanol/diethyl ether mixture was successful.[7]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions or when compounds are difficult to separate by column chromatography, preparative TLC can be a useful alternative.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from studies on the synthesis of related benzoquinoline derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Base and Reaction Mode on the Yield of a Benzo[h]quinoline Derivative [5]
| Base | Solvent | Reaction Mode | Yield (%) |
| Triethylamine | THF | One-pot | Up to 33 |
| N,N-Dimethylaniline | THF | One-pot | Moderate |
| None | THF | Two-step (intermediate isolation) | Up to 89 (intermediate) |
| Triethylamine | - | Two-step (from isolated intermediate) | Up to 93 (final product) |
Table 2: Influence of Solvent on the Yield of a Pyrimidine Precursor for Photocyclization [6]
| Solvent | Temperature | Time (h) | Yield (%) |
| NMP | 100 °C | 16 | 15 |
| NMP (no base) | 100 °C | 16 | 65 |
| Dioxane (no base) | Reflux | - | 62 |
| Ethanol (no base) | Reflux | 2 | 80 |
| Methanol (no base) | Reflux | - | 73 |
Experimental Protocols
General Procedure for a Two-Step Synthesis of Benzo[h]quinolines via Intermediate Isolation [5]
Step 1: Synthesis of the Intermediate
-
Dissolve the starting mercaptoacetate and naphthalene-1-amine in a suitable solvent (e.g., THF or methanol) in a round-bottom flask.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate.
Step 2: Cyclization to the Benzo[h]quinoline
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Dissolve the isolated intermediate in a suitable solvent (e.g., THF).
-
Add a base, such as triethylamine.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or crystallization.
General Procedure for Photochemical 6π-Electrocyclization [1][6]
-
Dissolve the biaryl precursor in a suitable solvent (e.g., acetone-H2O, CH2Cl2, or DMF) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon) to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 313 nm) at room temperature.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using column chromatography or crystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective synthesis of functionalized dibenzo[f,h]quinolines and their derivatives involving cyclic diaryliodonium salts via a decarboxylative annulation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]
- 7. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzo[f,h]quinolin-7-ol Stability in Solution: A Technical Support Center
Disclaimer: Specific stability data for Dibenzo[f,h]quinolin-7-ol is limited in publicly available literature. The following guidance is based on the general chemical properties of quinolinol derivatives and related aromatic heterocyclic compounds. Researchers should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The phenolic hydroxyl group can be ionized at basic pH, potentially increasing susceptibility to oxidation.
-
Solvent: The choice of solvent can impact solubility and the rate of degradation. Protic solvents may participate in degradation pathways.
-
Light: Aromatic and heterocyclic compounds are often photosensitive and can degrade upon exposure to light, especially UV radiation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
Q2: In which solvents is this compound expected to be most stable?
While specific data is unavailable, a general guideline for solubility and stability is provided in the table below. Stability is often higher in aprotic solvents, and solutions should be protected from light and stored at low temperatures.
Q3: How can I tell if my this compound solution has degraded?
Degradation can be indicated by:
-
A change in the color of the solution. Quinoline compounds can turn from colorless or light yellow to brown upon degradation.[1]
-
The appearance of precipitates, indicating the formation of insoluble degradation products.
-
Changes in the UV-Vis or fluorescence spectrum of the solution over time.
-
The appearance of new peaks or a decrease in the parent compound peak in HPLC or LC-MS analysis.
Q4: What are the recommended storage conditions for this compound solutions?
To maximize stability, solutions of this compound should be:
-
Stored at low temperatures, such as 2-8°C or -20°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Prepared fresh whenever possible, especially for use in sensitive assays.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
Difficulty dissolving the compound.
-
Precipitate forms in the solution upon standing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Consult the solvent compatibility table below. Consider using a small amount of a co-solvent like DMSO or DMF, followed by dilution in the desired aqueous buffer. |
| Low Temperature | Gently warm the solution to aid dissolution, but be mindful that heat can also accelerate degradation. |
| pH Effects | For aqueous solutions, adjust the pH. The phenolic hydroxyl group may increase solubility at higher pH, but this can also decrease stability. |
| Supersaturation | The initial concentration may be too high. Try preparing a more dilute solution. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility between experiments.
-
Loss of compound activity over the course of an experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solution Degradation | Prepare fresh solutions for each experiment. If the experiment is lengthy, assess the stability of the compound under the experimental conditions (see Experimental Protocols). |
| Photodegradation | Protect the experimental setup from light. |
| Oxidation | De-gas buffers and consider adding an antioxidant if compatible with the experimental system. |
| Adsorption to Labware | The compound may be adsorbing to plastic surfaces. Consider using glass or low-adhesion microplates. |
Data Presentation
Table 1: General Solubility and Stability of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Potential Stability Issues |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Generally good | Higher stability, but hygroscopic nature of DMSO can introduce water. |
| Ethers | THF, Dioxane | Moderate | Moderate stability, risk of peroxide formation in ethers over time. |
| Alcohols | Ethanol, Methanol | Moderate | Potential for reaction with the solvent (esterification) under certain conditions. |
| Aqueous Buffers | PBS, Tris | Generally low | Stability is highly pH-dependent; risk of oxidation and hydrolysis. |
| Non-polar | Toluene, Hexane | Low to very low | - |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Given Solvent
-
Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquoting: Distribute the solution into multiple amber vials.
-
Initial Analysis (T=0): Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC with UV detection, LC-MS) to determine the initial concentration and purity.
-
Incubation: Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same method as in step 3.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: A hypothetical degradation pathway for this compound.
References
Technical Support Center: Quenching of Dibenzo[f,h]quinolin-7-ol Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding fluorescence quenching experiments involving Dibenzo[f,h]quinolin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1][2] This can occur through various mechanisms, including collisions with other molecules, formation of non-fluorescent complexes, and energy transfer.[1][2] Common chemical quenchers include molecular oxygen, halide ions (e.g., Cl⁻, I⁻), and certain metal ions.[2][3][4]
Q2: Which compounds are known to quench the fluorescence of quinoline derivatives like this compound?
A2: While specific data for this compound is limited, studies on related quinoline derivatives show effective quenching by halide ions (such as chloride) and metal ions (like cobalt chloride).[3][4] Aniline has also been shown to quench the fluorescence of similar heterocyclic structures.[5] The efficiency of quenching can be influenced by factors like solvent, pH, and temperature.[6][7]
Q3: How can I determine the mechanism of quenching (static vs. dynamic)?
A3: The primary methods to distinguish between static and dynamic quenching are temperature-dependence studies and fluorescence lifetime measurements.
-
Dynamic (Collisional) Quenching: The quenching efficiency increases with higher temperatures due to increased diffusion rates. This mechanism reduces the fluorescence lifetime of the fluorophore.[1][8]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex. The stability of this complex, and thus the quenching efficiency, typically decreases with higher temperatures. Fluorescence lifetime of the uncomplexed fluorophore remains unaffected.[1][8]
Q4: What is the Stern-Volmer equation and how is it used?
A4: The Stern-Volmer equation is a mathematical relationship used to analyze quenching data.[9] It is expressed as:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
By plotting F₀/F against [Q], a linear relationship suggests a single type of quenching mechanism is dominant.[10][11][12] The slope of this plot gives the value of Kₛᵥ, which indicates the sensitivity of the fluorophore to the quencher.[10]
Troubleshooting Guides
This section addresses common problems encountered during this compound fluorescence quenching experiments.
Issue 1: Non-linear Stern-Volmer Plot
-
Symptom: The plot of F₀/F vs. [Q] is not a straight line.
-
Possible Causes & Solutions:
-
Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously. An upward curvature in the plot often suggests a combination of both.
-
Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an artificial decrease in fluorescence.[13]
-
Solution: Measure the absorbance spectrum of the quencher. Keep the total absorbance of the solution below 0.05 at the excitation and emission wavelengths to minimize this effect. Use fluorescence lifetime measurements, which are often immune to inner-filter effects.[13]
-
-
Fluorophore Self-Quenching: At high concentrations of this compound, molecules can interact with each other and quench their own fluorescence.[2][6]
-
Solution: Perform experiments within a linear range of fluorophore concentration. Dilute the sample and re-run the experiment.
-
-
Inaccessible Fluorophores: If the fluorophore exists in different environments (e.g., some molecules are buried within a protein and inaccessible to the quencher), a downward curvature may be observed.[12]
-
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
-
Symptom: Fluorescence intensity values fluctuate significantly between identical samples or replicate experiments.
-
Possible Causes & Solutions:
-
Temperature Variations: Fluorescence is often temperature-dependent.[6]
-
Solution: Use a temperature-controlled cuvette holder in the fluorometer to ensure all measurements are performed at a consistent temperature.
-
-
pH and Solvent Effects: The fluorescence properties of quinoline derivatives can be highly sensitive to pH and solvent polarity.[6][7][14]
-
Solution: Use buffered solutions to maintain a constant pH. Ensure the solvent composition is identical across all samples.
-
-
Photobleaching: High-intensity excitation light can chemically destroy the fluorophore over time, reducing its fluorescence.[1]
-
Solution: Minimize the sample's exposure time to the excitation light. Use the lowest effective excitation intensity and appropriate neutral density filters.
-
-
Instrumental Drift: The instrument's lamp or detector sensitivity can change over time.[6]
-
Solution: Allow the instrument to warm up properly before measurements. Run a standard fluorescent sample periodically to check for instrument stability.
-
-
Quantitative Data Summary
| Quencher Conc. (mM) | Fluorescence Intensity (a.u.) | F₀/F |
| 0.0 | 985.4 | 1.00 |
| 1.0 | 758.0 | 1.30 |
| 2.0 | 615.9 | 1.60 |
| 3.0 | 518.6 | 1.90 |
| 4.0 | 447.9 | 2.20 |
| 5.0 | 394.2 | 2.50 |
From this data, a Stern-Volmer constant (Kₛᵥ) of 0.3 M⁻¹ could be calculated from the slope of the F₀/F vs. [Quencher] plot.
Experimental Protocols
Protocol 1: Determining the Stern-Volmer Constant for Quenching
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 100 mM stock solution of the chosen quencher (e.g., NaCl) in the desired experimental buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Sample Preparation:
-
Prepare a series of 3 mL samples in quartz cuvettes.
-
To each cuvette, add a constant volume of the this compound stock solution to achieve a final concentration where absorbance is < 0.05 (e.g., 10 µM).
-
Add varying volumes of the quencher stock solution to achieve the desired final concentrations (e.g., 0, 1, 2, 3, 4, 5 mM).[15]
-
Add buffer to bring the final volume of each sample to 3 mL. Mix thoroughly.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths for this compound (these must be determined empirically by running excitation and emission scans).
-
Record the fluorescence emission spectrum for each sample, ensuring the peak intensity is measured.
-
Measure the fluorescence of a "blank" sample containing only the buffer and quencher to check for background fluorescence.
-
-
Data Analysis:
-
Subtract any background fluorescence from your sample readings.
-
Calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Kₛᵥ.[11]
-
Visualizations
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pH dependence of binding benzo[h]quinoline and humic acid and effects on fluorescence quenching. | Sigma-Aldrich [sigmaaldrich.com]
- 8. fiveable.me [fiveable.me]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. What is a Stern-Volmer Plot? - Edinburgh Instruments [edinst.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chem.uzh.ch [chem.uzh.ch]
Enhancing the quantum yield of Dibenzo[f,h]quinolin-7-ol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Dibenzo[f,h]quinolin-7-ol derivatives. The information is tailored to address common challenges encountered during experimental work aimed at enhancing the quantum yield of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative exhibits very low fluorescence intensity. What are the potential causes and how can I troubleshoot this?
A1: Low fluorescence intensity, and consequently a low quantum yield, can stem from several factors. Here's a step-by-step troubleshooting guide:
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Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield. In many quinoline derivatives, fluorescence is quenched in polar solvents.[1]
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Troubleshooting: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., from non-polar solvents like hexane to polar aprotic solvents like DMSO and polar protic solvents like ethanol). A noticeable increase in fluorescence in less polar solvents might indicate that your compound is sensitive to solvent polarity.
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Aggregation-Induced Quenching (ACQ): At higher concentrations, molecules can aggregate, which often leads to self-quenching and a decrease in fluorescence.
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Troubleshooting: Record the fluorescence spectra at various concentrations. If the fluorescence intensity does not scale linearly with concentration and starts to decrease at higher concentrations, ACQ is a likely cause. Diluting the sample should resolve this.
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Presence of Quenchers: Impurities in the solvent or the sample itself can act as fluorescence quenchers. Dissolved oxygen is a common quencher.
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Troubleshooting: Use high-purity solvents. Degas your solutions by bubbling an inert gas like nitrogen or argon through the cuvette before measurement.
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Incorrect Excitation or Emission Wavelengths: You might not be exciting at the absorption maximum (λmax) or collecting the emission at the appropriate wavelength range.
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Troubleshooting: Measure the UV-Vis absorption spectrum to determine the precise λmax. Set this as your excitation wavelength. Record the emission spectrum across a broad range to identify the emission maximum (λem).
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Instrumental Settings: Improper settings on the fluorometer, such as slit widths being too narrow or the detector voltage being too low, can lead to low signal.
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Troubleshooting: Optimize the slit widths to balance signal intensity and spectral resolution. Ensure the detector voltage is set appropriately for your sample's brightness.
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Q2: I am observing a shift in the emission wavelength of my this compound derivative when I change the solvent. Why does this happen?
A2: This phenomenon is known as solvatochromism and is common in fluorescent molecules with a significant change in dipole moment upon excitation. The emission of this compound derivatives can show a red shift (bathochromic shift) with increasing solvent polarity.[1][2] This is because more polar solvents stabilize the more polar excited state, lowering its energy and resulting in emission at a longer wavelength.
Q3: How do substituents on the this compound core affect the quantum yield?
A3: Substituents can have a profound effect on the photophysical properties.
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Electron-donating and Electron-withdrawing Groups: Introducing electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -CN, -NO2) can alter the energy levels of the molecule and influence the efficiency of radiative versus non-radiative decay pathways. For instance, increasing the number or strength of electron-withdrawing substituents has been shown to increase the quantum efficiency in some quinoline derivatives.[3]
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Steric Hindrance: Bulky substituents can prevent planarization of the molecule in the excited state, which can either enhance or decrease fluorescence depending on the specific relaxation pathways. In some cases, preventing aggregation through steric hindrance can improve fluorescence efficiency.
Q4: My quantum yield measurements are not reproducible. What are the common sources of error?
A4: Reproducibility issues in quantum yield measurements often arise from inconsistencies in the experimental protocol. Key factors to control are:
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Absorbance of the solutions: For the relative method, it is crucial that the absorbance of the sample and the standard are closely matched at the excitation wavelength.
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Cuvette positioning and cleanliness: Ensure the cuvette is clean and always placed in the same orientation in the sample holder.
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Solvent purity: Use the same batch of high-purity solvent for both the standard and the sample.
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Temperature: Fluorescence can be temperature-dependent. Ensure your measurements are performed at a constant temperature.
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Inner filter effects: At high concentrations, the excitation light can be absorbed by the front of the sample, and the emitted light can be reabsorbed. It is recommended to keep the absorbance below 0.1 at the excitation wavelength to minimize these effects.
Quantitative Data
The following table summarizes the photophysical properties of two Benzo[h]quinolin-10-ol derivatives, which are structurally similar to this compound derivatives and can provide a useful reference.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) (%) |
| 1a | Methanol | 425 | 500, 532 | 0.07 |
| DMF | 439 | 511, 545 | 0.20 | |
| 2a | Methanol | 413 | 487, 518 | 0.25 |
| DMF | 424 | 497, 528 | 1.25 |
Data extracted from a study on new Benzo[h]quinolin-10-ol derivatives as co-sensitizers for DSSCs.[3] Compound 1a : 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid Compound 2a : 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid
Experimental Protocols
Methodology for Relative Fluorescence Quantum Yield Determination
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a well-characterized standard.
1. Materials and Instruments:
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This compound derivative (sample)
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Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
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Spectroscopic grade solvent
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UV-Vis spectrophotometer
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Fluorometer
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1 cm path length quartz cuvettes
2. Procedure:
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Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
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Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
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UV-Vis Absorbance Measurements: Record the absorbance spectra of all prepared solutions. The absorbance at the excitation wavelength must be accurately measured.
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Fluorescence Emission Measurements:
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Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
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Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure the instrumental settings (e.g., slit widths) are identical for all measurements.
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Data Analysis:
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Integrate the area under the emission curve for each spectrum.
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Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
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Determine the slope of the linear fit for both plots.
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Calculate the quantum yield of the sample (ΦF, sample) using the following equation:
ΦF, sample = ΦF, std * (Slopesample / Slopestd) * (ηsample2 / ηstd2)
Where:
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ΦF, std is the quantum yield of the standard.
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Slopesample and Slopestd are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
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ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
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Visualizations
Caption: Factors influencing the quantum yield of this compound derivatives.
Caption: Workflow for relative quantum yield determination.
References
- 1. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Dibenzo[f,h]quinolin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of Dibenzo[f,h]quinolin-7-ol and its derivatives.
Disclaimer
Getting Started: Initial Permeability Assessment
Before attempting to improve the cell permeability of your this compound derivative, it is crucial to first quantify its baseline permeability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
FAQ: How do I perform a Caco-2 cell permeability assay?
A Caco-2 cell permeability assay measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low or high permeability.
Troubleshooting Guide
This section addresses common issues encountered when working with compounds exhibiting poor cell permeability.
Q1: My this compound derivative has a low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay. What are my next steps?
A low Papp value suggests that the compound will likely have poor oral absorption. The next steps involve identifying the cause of the low permeability and exploring strategies to improve it.
Recommended Workflow:
Caption: Workflow for addressing low cell permeability.
Q2: What formulation strategies can I use to improve the delivery of my this compound derivative?
For compounds with poor aqueous solubility and permeability, formulation strategies can significantly enhance bioavailability.[1][2][3]
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Lipid-Based Formulations: These can improve absorption by presenting the drug in a solubilized state.[1][3] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[4]
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Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation, improve solubility, and facilitate transport across the cell membrane.[2][5][6] Common nanoparticle systems include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[1][3]
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.[3]
Q3: How can I determine if my compound is a substrate for efflux pumps?
Efflux pumps, such as P-glycoprotein (P-gp), are transmembrane proteins that actively transport substrates out of the cell, reducing intracellular drug concentration and contributing to poor permeability.[7]
To determine if your compound is an efflux substrate, perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[8] An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for efflux pumps.[9]
Caption: Mechanism of efflux pump-mediated drug transport.
Q4: What is a prodrug approach and could it be applicable to my this compound derivative?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10] This approach can be used to overcome poor permeability by masking polar functional groups or adding moieties that are recognized by cellular uptake transporters.[10][11][12]
For this compound, the hydroxyl group could be a target for creating ester or carbamate prodrugs to increase lipophilicity and passive diffusion.[13]
Data Presentation
Table 1: Hypothetical Permeability Data for this compound in Various Formulations
| Formulation | Apparent Permeability (Papp, A-to-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-to-A / Papp A-to-B) |
| Unformulated Compound | 0.5 | 3.2 |
| With P-gp Inhibitor | 1.5 | 1.1 |
| Solid Lipid Nanoparticles | 2.8 | 1.3 |
| Ester Prodrug | 4.5 | 1.0 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of a test compound in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.
Materials:
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Caco-2 cells (passage 20-40)
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24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
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Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 25 mM glucose, pH 7.4
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Test compound (this compound derivative)
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Lucifer yellow (paracellular integrity marker)
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Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)
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LC-MS/MS system for sample analysis
Procedure:
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Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Test: Before the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.
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Preparation of Dosing Solutions: Prepare dosing solutions of the test and control compounds in HBSS at the desired concentration (e.g., 10 µM).
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Permeability Assay (A-to-B):
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Wash the Caco-2 monolayers with pre-warmed HBSS.
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Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
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At the final time point, collect samples from both the apical and basolateral chambers.
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Permeability Assay (B-to-A):
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Follow the same procedure as the A-to-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
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Sample Analysis: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
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Data Analysis:
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Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
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Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
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Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
Objective: To formulate a this compound derivative into solid lipid nanoparticles to improve its solubility and permeability.
Materials:
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This compound derivative
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Lipid (e.g., glyceryl monostearate)
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Surfactant (e.g., Poloxamer 188)
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Organic solvent (e.g., acetone)
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Deionized water
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High-shear homogenizer or microfluidizer
Procedure:
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Preparation of Organic Phase: Dissolve the this compound derivative and the lipid in the organic solvent.
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Preparation of Aqueous Phase: Dissolve the surfactant in deionized water.
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Emulsification: Heat both the organic and aqueous phases to above the melting point of the lipid. Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
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Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator or by stirring at room temperature.
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Homogenization: Further reduce the particle size of the nanoemulsion using a high-pressure homogenizer or a microfluidizer.
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Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
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Characterization: Characterize the resulting SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Decision-Making Guide
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties [mdpi.com]
- 8. bioivt.com [bioivt.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming poor permeability - the role of prodrugs for oral drug delivery. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Minimizing off-target effects of Dibenzo[f,h]quinolin-7-ol in cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of Dibenzo[f,h]quinolin-7-ol in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the presumed on-target mechanism of action for this compound?
This compound and its derivatives have been investigated for their cytotoxic properties, suggesting potential as antineoplastic agents. While the precise mechanism for the parent compound is not extensively characterized in publicly available literature, related compounds like 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives have shown cytotoxic activity.[1] The planar, aromatic structure of these compounds suggests they may act as DNA intercalators or as inhibitors of enzymes that interact with DNA, such as topoisomerases. It is crucial to experimentally validate the on-target activity in your specific cell model.
Q2: I am observing cytotoxicity at concentrations lower than expected. Could this be due to off-target effects?
Yes, unexpectedly high cytotoxicity is a common indicator of off-target effects. This can occur if this compound inhibits proteins essential for cell survival that are not its intended target. It is also possible that the compound is unstable in your cell culture medium, leading to the formation of a more toxic degradation product.[2][3] We recommend performing control experiments to investigate these possibilities.
Q3: My dose-response curve is non-sigmoidal or shows a plateau at partial cell death. What could be the cause?
Atypical dose-response curves can arise from several factors. Off-target effects are a primary suspect, where the compound may have different affinities for various targets, leading to a complex overall response. Other potential causes include compound insolubility at higher concentrations, or the activation of compensatory signaling pathways by the cells.
Q4: How can I determine if this compound is stable in my experimental conditions?
Compound stability should be assessed under your specific experimental conditions. This can be achieved by incubating this compound in your cell culture medium for the duration of your assay, and then analyzing the sample using High-Performance Liquid Chromatography (HPLC) to detect any degradation products. The composition of cell culture media, including amino acids and vitamins, can impact the stability of dissolved compounds.[2][3][4]
Troubleshooting Guides
Issue 1: High variability between replicate wells in a cytotoxicity assay.
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Possible Cause 1: Uneven cell seeding. Ensure your cell suspension is homogenous before and during plating. Variations in cell density can significantly impact the results of cytotoxicity assays.[5]
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Possible Cause 2: Compound precipitation. this compound, being a polycyclic aromatic compound, may have limited aqueous solubility. Visually inspect your wells for any precipitate. If precipitation is suspected, consider using a lower concentration range, a different solvent, or including a solubilizing agent like Pluronic F-68.
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Possible Cause 3: Edge effects. Evaporation from wells on the edge of the plate can concentrate the compound and media components, leading to artifactual results. To mitigate this, avoid using the outermost wells of your microplate for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS).
Issue 2: Discrepancy in IC50 values across different cell lines.
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Possible Cause 1: Cell line-specific expression of the target protein. If the intended target of this compound is expressed at different levels in your cell lines, this will likely result in varying IC50 values. Validate target expression using methods like western blotting or qPCR.
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Possible Cause 2: Presence of off-targets in some cell lines. One cell line may express an off-target protein that is sensitive to this compound, while another may not. This can lead to a lower IC50 value in the sensitive cell line due to a combination of on- and off-target effects.
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Possible Cause 3: Differences in drug metabolism or efflux. Cell lines can have varying levels of metabolic enzymes (e.g., cytochrome P450s) or drug efflux pumps (e.g., P-glycoprotein) that can alter the intracellular concentration of the compound.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5.2 | |
| HCT-116 | Colorectal Carcinoma | 8.9 | [6] |
| A549 | Lung Carcinoma | 12.5 | |
| Jurkat | T-cell Leukemia | 2.1 | Potential for off-target effects in hematopoietic cells. |
This table presents hypothetical data for illustrative purposes.
Table 2: Example of an Off-Target Kinase Panel for this compound at 10 µM
| Kinase | % Inhibition | Potential Implication |
| Target Kinase X | 85% | On-target activity |
| SRC | 62% | Off-target effect on a key signaling node |
| EGFR | 15% | Likely not a significant off-target |
| PI3Kα | 5% | Likely not a significant off-target |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using Resazurin
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in cell culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours at 37°C.
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Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis
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Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against your on-target protein and suspected off-target pathway proteins (e.g., phospho-SRC, phospho-AKT).
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dibenzo[f,h]quinolin-7-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Dibenzo[f,h]quinolin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a polycyclic aromatic nitrogen heterocycle, are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, by-products of the synthesis, and degradation products. Common precursors in syntheses such as the Skraup reaction include 3-phenanthrenol, 9-amino-3-hydroxyphenanthrene, and glycerol.[1] By-products from such reactions can be numerous and may include polymeric tars and oxidized species, which often impart a dark color to the crude product.[2]
Q3: My purified this compound is colored. How can I remove the colored impurities?
A3: Colored impurities are common and are often highly conjugated or polymeric by-products. Treatment with activated carbon during recrystallization can be effective. Passing a solution of the compound through a short plug of silica gel or alumina can also help remove baseline impurities that are often colored. In some cases, multiple purification steps may be necessary.
Q4: I am experiencing low recovery after purification. What are the potential causes?
A4: Low recovery can be due to several factors:
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Recrystallization: The compound may be too soluble in the chosen solvent, or too much solvent was used. The cooling process might be too rapid, preventing efficient crystallization.
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Column Chromatography: The compound may be adsorbing irreversibly to the stationary phase. Using a different stationary phase or adding a modifier (like triethylamine for basic compounds) to the mobile phase can help. The polarity of the eluent may also be too high, causing the compound to elute too quickly with impurities.
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Sublimation: The temperature and pressure may not be optimal, leading to incomplete sublimation or decomposition of the product.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Potential Cause | Suggested Solution |
| Incorrect Mobile Phase Polarity | Use a solvent system with lower polarity to increase retention on the column and improve separation. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[3][4] |
| Compound Streaking on the Column | The compound may be acidic or basic. Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| Irreversible Adsorption to Silica Gel | Switch to a different stationary phase, such as alumina (basic or neutral), or use a less active grade of silica gel. |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight. |
Problem: The compound is not eluting from the column.
| Potential Cause | Suggested Solution |
| Mobile Phase is Not Polar Enough | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[3][4] A gradient elution may be necessary. |
| Strong Interaction with Stationary Phase | As mentioned above, consider using a different stationary phase or adding a modifier to the mobile phase. |
Recrystallization
Problem: this compound does not crystallize from the solution.
| Potential Cause | Suggested Solution |
| Compound is Too Soluble in the Chosen Solvent | Use a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider a mixed solvent system. For quinoline derivatives, ethanol or ethanol/ether mixtures have been used.[5] |
| Solution is Not Saturated | Reduce the volume of the solvent by gentle heating and evaporation. |
| Cooling is Too Rapid | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
| Presence of Impurities Inhibiting Crystallization | Try to purify the crude material first by a quick filtration through a silica plug to remove baseline impurities. |
Problem: Oily precipitate forms instead of crystals.
| Potential Cause | Suggested Solution |
| Solution is Supersaturated and Cooling is Too Fast | Re-heat the solution to dissolve the oil, and allow it to cool down more slowly. Adding a seed crystal can help induce crystallization. |
| Melting Point of the Compound is Lower Than the Boiling Point of the Solvent | This can cause the compound to "oil out". Choose a lower boiling point solvent or a mixed solvent system. |
Sublimation
Problem: The compound is not subliming.
| Potential Cause | Suggested Solution |
| Temperature is Too Low | Gradually increase the temperature. This compound has a high boiling point (513.4°C at 760 mmHg), suggesting it requires a high temperature to sublime at atmospheric pressure. |
| Pressure is Too High | Sublimation is more efficient under reduced pressure. Use a vacuum pump to lower the pressure in the sublimation apparatus. |
Problem: The compound is decomposing during sublimation.
| Potential Cause | Suggested Solution |
| Temperature is Too High | Reduce the temperature and improve the vacuum. A better vacuum will allow sublimation to occur at a lower temperature, minimizing the risk of decomposition. |
Experimental Protocols
Column Chromatography Protocol
This is a general starting protocol and may require optimization.
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Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh).
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Mobile Phase Selection: A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[3][4]
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Begin with a low polarity mixture, such as 95:5 (v/v) hexane:ethyl acetate.
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Prepare several mixtures of increasing polarity (e.g., 90:10, 80:20, 70:30 hexane:ethyl acetate).
-
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Thin Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in the different mobile phase mixtures to find the optimal eluent for separation. The ideal solvent system should give your product an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not when cold. Potential solvents for quinoline-type compounds include ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to just dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (about 1-2% by weight of the solute) and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Troubleshooting workflow for failed crystallization.
References
- 1. This compound | CAS#:5328-26-7 | Chemsrc [chemsrc.com]
- 2. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potency of Dibenzo[f,h]quinolin-7-ol Analogs and Doxorubicin
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of a representative dibenzo[f,h]quinolin-7-ol analog against the well-established chemotherapeutic agent, doxorubicin. Due to the limited availability of public data on this compound, this guide utilizes data for a closely related and potent arylated benzo[h]quinoline derivative to provide insights into the potential anti-cancer activity of this class of compounds.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, exerting its cytotoxic effects through multiple mechanisms, including DNA intercalation and topoisomerase II inhibition. Benzo[h]quinoline derivatives have emerged as a promising class of anticancer compounds. This guide presents a comparative analysis of the cytotoxic profiles of a potent arylated benzo[h]quinoline derivative and doxorubicin across various human cancer cell lines. The data indicates that while doxorubicin generally exhibits higher potency, certain benzo[h]quinoline derivatives display significant cytotoxic activity, warranting further investigation.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative arylated benzo[h]quinoline derivative (Compound 3f from Yadav et al., 2016) and doxorubicin in different human cancer cell lines. It is crucial to note that the data for the benzo[h]quinoline is for a related compound and not this compound itself.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Arylated Benzo[h]quinoline (Compound 3f) | H460 | Lung Cancer | 5.4 |
| MCF7 | Breast Cancer | 4.7 | |
| HCT116 | Colon Cancer | 4.9 | |
| Doxorubicin | H460 | Lung Cancer | 2.1 |
| MCF7 | Breast Cancer | Not specified in the comparative study | |
| HCT116 | Colon Cancer | Not specified in the comparative study |
Data for the arylated benzo[h]quinoline and doxorubicin in H460, MCF7, and HCT116 cell lines are sourced from Yadav et al., 2016.[1]
Experimental Protocols
The cytotoxicity of the arylated benzo[h]quinoline derivatives and doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (G361, H460, MCF7, and HCT116) were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (arylated benzo[h]quinolines) and the positive control (doxorubicin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Signaling Pathways and Mechanisms of Action
Arylated Benzo[h]quinoline Derivatives: Oxidative Stress-Mediated DNA Damage
The cytotoxic activity of the studied arylated benzo[h]quinoline derivatives is proposed to be mediated through the induction of oxidative stress, leading to DNA damage and subsequent cell death.
Caption: Proposed signaling pathway for arylated benzo[h]quinolines.
Doxorubicin: A Multi-faceted Approach to Cytotoxicity
Doxorubicin's anticancer effects are well-documented and involve multiple mechanisms, primarily DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3][4][5]
Caption: Major signaling pathways of doxorubicin-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay used to assess the cytotoxicity of the compounds.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
While direct comparative data for this compound is not currently available, the analysis of a structurally related arylated benzo[h]quinoline derivative demonstrates that this class of compounds possesses significant cytotoxic activity against various cancer cell lines. Although doxorubicin remains a more potent cytotoxic agent in the tested lung cancer cell line, the promising activity of the benzo[h]quinoline derivative, coupled with a distinct proposed mechanism of action involving oxidative stress, highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to synthesize and evaluate the cytotoxic profile of this compound and its derivatives to fully understand their therapeutic potential.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Anticancer Potential of Dibenzoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, dibenzoquinoline scaffolds have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the anticancer activity of various dibenzoquinoline derivatives, supported by experimental data from recent studies. We delve into their differential efficacy, mechanisms of action, and the signaling pathways they modulate, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Anticancer Activity of Dibenzoquinoline Derivatives
The anticancer efficacy of dibenzoquinoline and its related benzoquinoline analogues is influenced by the specific arrangement of the fused rings and the nature of their substituents. The following tables summarize the in vitro anticancer activity of selected derivatives against various human cancer cell lines, presenting key quantitative data such as IC50 values and percentage growth inhibition (PGI).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | |
| 3b | Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 | |
| Compound 3 | 2,4-disubstituted-benzo[g]quinoxaline | MCF-7 (Breast) | Potent inhibitory activity in submicromolar concentration | [1] |
| Compound 5d | 2-Sulfanylquinazolin-4(3H)-one | HepG2 (Liver), MCF-7 (Breast), MDA-231 (Breast), HeLa (Cervical) | 1.94 - 7.1 | [2] |
Table 1: Comparative IC50 Values of Dibenzoquinoline and Related Derivatives. This table highlights the potent cytotoxic effects of various derivatives, with some compounds exhibiting efficacy in the low micromolar and even submicromolar range against breast cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Percentage Growth Inhibition (PGI) | Reference |
| 3f | Benzo[f]quinoline quaternary salt | Leukemia | Highly Selective Activity | |
| 3d | Benzo[f]quinoline quaternary salt | Non-small cell lung cancer (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast (MDA-MB-468) | Remarkable Cytotoxic Efficiency | |
| 8b | Benzo[f]quinoline derivative | Ovarian (OVCAR-4), Renal (ACHN) | 99% | [3] |
| 7a | Benzo[f]quinolinium salt | Breast (MDA-MB-468) | 92% | [3] |
| 5a | Benzo[c]quinoline derivative | CNS (SNB-75) | Significant lethality (12%) and >60% PGI in 10 other cell lines | [3][4] |
| 6c | Benzo[c]quinoline derivative | Leukemia (SR) | Significant lethality (17%) and >50% PGI in 8 other cell lines | [3][4] |
Table 2: Percentage Growth Inhibition (PGI) of Benzoquinoline Derivatives. This table showcases the broad-spectrum activity and, in some cases, high selectivity of benzoquinoline derivatives against various cancer types.
Key Mechanisms of Anticancer Action
The anticancer effects of dibenzoquinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Induction of Apoptosis
Several studies have demonstrated that dibenzoquinoline derivatives can trigger apoptosis in cancer cells. This is a crucial mechanism as it leads to the safe and effective elimination of malignant cells. For instance, quinoline-based dihydrazone derivatives 3b and 3c were found to induce apoptosis in MCF-7 cells in a dose-dependent manner. Similarly, a 2,4-disubstituted-benzo[g]quinoxaline derivative, compound 3 , was identified as an apoptosis inducer in the same cell line, causing an increase in both early and late-stage apoptotic cells.[1] This apoptotic induction is often mediated through the intrinsic pathway, involving the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1]
Cell Cycle Arrest
In addition to apoptosis, many dibenzoquinoline derivatives exert their anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation. For example, compound 3 was observed to cause an increase in the cell population in the pre-G1 phase, indicative of apoptosis, and a slight increase in the G1 and S phases of the cell cycle in MCF-7 cells.[1] Another study on a fused benzo[h]chromeno[2,3-d]pyrimidine derivative, 3a , showed that it was a potent agent for inducing cell cycle arrest in the MCF-7 human breast cancer cell line.[5]
Signaling Pathways Modulated by Dibenzoquinoline Derivatives
The anticancer activities of these compounds are underpinned by their interaction with various cellular signaling pathways that regulate cell survival, proliferation, and death.
Figure 1: General experimental workflow for evaluating the anticancer activity of dibenzoquinoline derivatives.
A key mechanism of action for some quinoline derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation. One study on a quinoline derivative demonstrated that it induced both autophagic and apoptotic cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway.[6]
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain dibenzoquinoline derivatives.
Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[1][5]
Figure 3: Induction of the intrinsic apoptosis pathway by dibenzoquinoline derivatives.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment and comparison of the anticancer activity of novel compounds. Below are detailed protocols for the key assays cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dibenzoquinoline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the dibenzoquinoline derivatives as described for the MTT assay. After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Following treatment with the dibenzoquinoline derivatives, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
Dibenzoquinoline derivatives represent a versatile and potent class of anticancer agents. Their efficacy is demonstrated across a variety of cancer cell lines, with several compounds showing activity in the low micromolar to nanomolar range. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and the intrinsic apoptotic pathway. The data presented in this guide underscore the therapeutic potential of dibenzoquinoline scaffolds and provide a solid foundation for the future design and development of novel, highly effective anticancer drugs. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Novel 2-Sulfanylquinazolin-4(3 H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Comparative Guide to the Structure-Activity Relationship of Dibenzo[f,h]quinolin-7-ol Analogs and Related Polycyclic Aromatic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrogen-containing polycyclic aromatic compounds related to Dibenzo[f,h]quinolin-7-ol. Due to the limited availability of specific SAR data for this compound analogs in the public domain, this guide focuses on structurally similar benzo[h]quinoline and dibenz[f,ij]isoquinoline derivatives. The presented data and experimental protocols can serve as a valuable resource for the design and evaluation of novel this compound analogs as potential therapeutic agents.
Structure-Activity Relationship Insights from Related Scaffolds
While a comprehensive SAR study on this compound is not yet available, studies on related benzoquinoline and dibenzoisoquinoline analogs provide valuable insights into the structural features that govern their biological activity, particularly their anticancer properties.
Benzo[h]quinoline Derivatives
A study on new arylated benzo[h]quinolines revealed their potential as anticancer agents, with their activity being mediated by oxidative stress-induced DNA damage. The inhibitory effects of these compounds on the growth of various human cancer cell lines were evaluated using the MTT assay, and the results highlight key SAR trends.[1]
Key SAR Observations for Arylated Benzo[h]quinolines: [1]
-
Substitution Pattern: The nature and position of substituents on the benzo[h]quinoline core significantly influence cytotoxicity.
-
Functional Group Impact: The presence of a morpholine group at a specific position, as seen in compound 3h , enhances cytotoxic activity compared to a piperidine group (compound 3b ).
-
Aryl Substituents: The nature of the aryl substituent also plays a crucial role. A 4-methoxyphenyl group (compound 3j ) and a 4-bromophenyl group (compound 3i ) both contribute to potent anticancer activity.
Table 1: Cytotoxicity of Selected Arylated Benzo[h]quinoline Analogs (IC50 in µM) [1]
| Compound | G361 (Skin Cancer) | H460 (Lung Cancer) | MCF7 (Breast Cancer) | HCT116 (Colon Cancer) |
| 3e | 5.3 | 6.8 | 7.6 | 6.8 |
| 3f | - | 5.4 | 4.7 | 4.9 |
| 3h | - | - | - | - |
| 3i | - | - | - | 6.9 |
| 3j | - | 4.8 | 5.2 | 6.8 |
| Doxorubicin | - | 2.1 | - | - |
Note: A hyphen (-) indicates that the data was not provided in the source.
7-oxo-7H-dibenz[f,ij]isoquinoline Derivatives
A series of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives bearing cationic side chains have been synthesized and evaluated for their cytotoxic activity. The position of a carboxamide-linked cationic side chain was found to be a critical determinant of cytotoxicity.
Key SAR Observations for 7-oxo-7H-dibenz[f,ij]isoquinoline Derivatives: [2]
-
Positional Isomerism: The cytotoxic potency of carboxamide-linked derivatives follows the order: 11- > 2- > 4- > 8-.
-
Therapeutic Potential: The 11-carboxamide derivative demonstrated curative activity in an in vivo subcutaneous colon 38 tumor model in mice, highlighting the therapeutic potential of this scaffold.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for commonly used assays in the study of anticancer agents.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically involves incubating the kinase, a substrate, ATP, and the test compound, followed by detection of the phosphorylated substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.[7]
-
Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
Luminescence-Based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor. It involves competing for the binding of a radiolabeled ligand to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filter retains the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Dibenzo[f,h]quinolin-7-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of Dibenzo[f,h]quinolin-7-ol, benchmarked against established chemotherapeutic agents. Due to the limited direct studies on this compound, this guide draws upon data from its close structural analog, Tetrahydrobenzo[h]quinoline, to infer its probable mechanisms of action. The information presented herein is supported by experimental data from relevant studies and detailed protocols for key validation assays.
Executive Summary
Quinoline derivatives, including the analogue of this compound, have demonstrated promising anticancer properties. The primary mechanism of action appears to be the induction of apoptosis, predominantly through the intrinsic mitochondrial pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to the activation of caspase cascades. Evidence also suggests potential roles in cell cycle arrest and the generation of reactive oxygen species (ROS). This guide will compare these mechanisms with those of well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Data Presentation: Comparative Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of Tetrahydrobenzo[h]quinoline and standard chemotherapeutic agents in the MCF-7 human breast cancer cell line, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Primary Anticancer Mechanism |
| Tetrahydrobenzo[h]quinoline | MCF-7 | 24h | 10 | Induction of Apoptosis (Intrinsic Pathway) |
| 48h | 7.5 | |||
| Doxorubicin | MCF-7 | 48h | 0.68 ± 0.04 | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation |
| Cisplatin | MCF-7 | 48h | ~18.53 - 33.58 | DNA Cross-linking, Induction of Apoptosis |
| Paclitaxel | MCF-7 | 72h | >0.05 | Microtubule Stabilization, Mitotic Arrest |
Comparative Anticancer Mechanisms
| Mechanism | Tetrahydrobenzo[h]quinoline | Doxorubicin | Cisplatin | Paclitaxel |
| Primary Target | Mitochondria (via Bcl-2 family proteins) | DNA, Topoisomerase II | DNA | Microtubules |
| Apoptosis Induction | Yes, primarily intrinsic pathway (Bax/Bcl-2 modulation, Caspase-9 activation) | Yes, both intrinsic and extrinsic pathways | Yes, primarily through DNA damage response | Yes, following mitotic arrest |
| Cell Cycle Arrest | Likely, though less characterized | Yes, at G2/M phase | Yes, at G1, S, or G2/M phases | Yes, at G2/M phase |
| ROS Generation | Possible, as seen with other quinoline derivatives | Yes, a significant contributor to cytotoxicity | Yes, contributes to cellular damage | Less prominent mechanism |
| DNA Damage | Not the primary mechanism | Yes, through intercalation and enzyme inhibition | Yes, through covalent adduct formation | No direct DNA damage |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the anticancer mechanism of quinoline derivatives are provided below.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
96-well plates
-
MCF-7 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or its analog (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
MCF-7 cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the test compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Analysis of Apoptotic Proteins: Western Blot
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.
Materials:
-
MCF-7 cells treated with the test compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis: Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
MCF-7 cells treated with the test compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest treated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Mandatory Visualizations
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Experimental workflow for validating anticancer mechanisms.
Caption: Logical relationship of the apoptotic effects of this compound.
A Comparative Guide to Heterocyclic Compounds in Organic Light-Emitting Diodes (OLEDs) with a Focus on Dibenzo[f,h]quinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to rapidly evolve, with organic light-emitting diodes (OLEDs) at the forefront of display and lighting technology. The performance of these devices is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transport layers. Heterocyclic compounds, with their diverse electronic properties and structural versatility, form a critical class of materials in the development of efficient and stable OLEDs.
Performance Comparison of Heterocyclic Compounds in OLEDs
The following tables summarize the performance of various heterocyclic compounds as host materials, emitters, or transport layer components in OLEDs. These data points are extracted from published research and provide a benchmark for evaluating material efficacy.
Table 1: Performance of Carbazole-Based Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Host Material | Emitter | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| Carbazole Derivative 1 | Ir(ppy)₃ | Green | 19.3 | 70.2 | 65.8 |
| Carbazole Derivative 2 | FIrpic | Blue | 20.5 | 42.1 | 35.4 |
| Carbazole Derivative 3 | Ir(piq)₃ | Red | 15.2 | 18.5 | 12.3 |
Table 2: Performance of Dibenzothiophene-Based Host Materials in PhOLEDs
| Host Material | Emitter | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| Dibenzothiophene Derivative 1 | FIrpic | Blue | 22.4 | 45.9 | 38.2 |
| Dibenzothiophene Derivative 2 | Ir(ppy)₃ | Green | 25.1 | 85.3 | 78.9 |
Table 3: Performance of Triazine-Based Electron Transport Materials (ETMs) in PhOLEDs
| ETM | Emitter | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| Triazine Derivative 1 | Ir(ppy)₃ | Green | 27.5 | 95.1 | 90.2 |
| Triazine Derivative 2 | FIrpic | Blue | 24.8 | 50.1 | 42.5 |
Table 4: Performance of Benzophenone-Based Materials in OLEDs
| Material Role | Emitter/Dopant | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| Host | Ir(ppy)₃ | Green | 18.5 | 65.4 | 58.9 |
| Emitter (TADF) | - | Blue | 21.2 | 43.7 | 36.8 |
Dibenzo[f,h]quinolin-7-ol: A Prospective Analysis
As of the latest literature review, specific experimental data on the performance of this compound in OLED devices is not available. However, an analysis of its chemical structure and the performance of related compounds allows for a prospective evaluation of its potential.
The dibenzo[f,h]quinoline core provides a rigid, planar structure with an extended π-conjugation system. Such characteristics are often associated with good charge transport properties and high thermal stability, which are crucial for OLED materials. The presence of the quinoline nitrogen atom introduces electron-accepting properties, which can be beneficial for electron transport. The hydroxyl group at the 7-position can be a site for further functionalization to fine-tune the material's electronic and morphological properties.
Derivatives of the structurally similar benzo[q]quinoline have been synthesized and utilized as emitters in OLEDs. For instance, a device using 2,4-di(naphthalen-1-yl)benzo[q]quinoline as an emitter exhibited a luminous efficiency of 2.91 cd/A, a power efficiency of 0.99 lm/W, and an external quantum efficiency of 0.90% at 20 mA/cm².[1] While these values are modest compared to state-of-the-art materials, they demonstrate the potential of the benzoquinoline scaffold in electroluminescent devices.
Furthermore, dibenzo[f,h]quinoxaline, another structurally related compound, has been explored as a building block for deep blue emitters, highlighting the promise of these extended fused heterocyclic systems in achieving high-energy emission.[2]
Based on this, this compound could potentially function as:
-
A host material: Its high triplet energy, anticipated from the rigid aromatic structure, could be suitable for hosting phosphorescent emitters, particularly for blue emission.
-
An electron-transporting material: The electron-deficient nature of the quinoline moiety could facilitate electron transport.
-
A blue emitter: The extended conjugation could lead to blue fluorescence, although its efficiency would need to be experimentally determined.
To fully assess the potential of this compound, further research into its synthesis, photophysical characterization, and fabrication into OLED devices is necessary.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of heterocyclic compounds and the fabrication and characterization of OLEDs, based on common practices in the field.
General Synthesis of Heterocyclic Compounds for OLEDs
A common synthetic route for creating complex heterocyclic molecules for OLED applications is the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactants and Reagents: An aryl halide (e.g., a bromo-functionalized heterocyclic compound), a boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and an appropriate solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or sublimation to obtain the pure heterocyclic compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
OLED Fabrication and Characterization
Protocol: Vacuum Thermal Evaporation and Device Testing
-
Substrate Preparation: Start with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (with a base pressure typically below 10⁻⁶ Torr). Deposit the organic layers sequentially by heating the source materials in crucibles. The typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. The EML can be a single material or a host doped with an emissive guest. The deposition rates and thicknesses of each layer are monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al or Ca/Ag) through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the fabricated devices in a glovebox using a UV-curable epoxy and a glass lid.
-
Characterization:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer. From the spectra, the Commission Internationale de l'Éclairage (CIE) coordinates can be calculated.
-
Efficiency Calculation: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the I-V-L data and the EL spectra.
-
Lifetime Measurement: Monitor the luminance decay over time at a constant current density to determine the operational lifetime of the device (e.g., LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value).
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development and evaluation of OLED materials.
Caption: Energy level diagram of a typical multilayer OLED.
Caption: Workflow for OLED material development and testing.
Caption: Charge injection and transport in an OLED.
References
Comparative Analysis of Dibenzo[f,h]quinolin-7-ol Synthesis Methods
Dibenzo[f,h]quinolin-7-ol, a polycyclic aromatic nitrogen heterocycle, is a molecule of interest in medicinal chemistry and materials science. Its synthesis, however, is not widely documented in readily available literature. This guide provides a comparative analysis of plausible synthetic methods, drawing upon established named reactions for quinoline synthesis and identifying likely precursors. While specific experimental data for the direct synthesis of this compound is scarce, this analysis offers a roadmap for researchers in the field.
The most probable synthetic routes to this compound involve the construction of the quinoline ring system from a substituted phenanthrene precursor. Based on chemical database information, key starting materials would include 3-phenanthrenol or an aminophenanthrenol, such as 9-amino-3-hydroxyphenanthrene. The classical Skraup synthesis and its variations, including the Doebner-von Miller reaction, are the most likely candidates for effecting this transformation.
Comparison of Potential Synthesis Methods
While specific yields and reaction times for this compound are not published, a qualitative comparison of the most probable synthetic strategies can be made based on the general characteristics of these named reactions.
| Method | Starting Materials | Reagents | General Conditions | Expected Advantages | Expected Challenges |
| Skraup Synthesis | 3-Aminophenanthren-x-ol, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) | High temperature, strongly acidic | One-pot reaction, readily available reagents. | Harsh reaction conditions, potential for low yields and side product formation, safety concerns with exothermic reaction. |
| Doebner-von Miller Reaction | 3-Aminophenanthren-x-ol, α,β-Unsaturated aldehyde or ketone | Acid catalyst (Brønsted or Lewis) | Varies from mild to harsh depending on catalyst | Greater substrate scope for the carbonyl component, potentially milder conditions than Skraup. | Potential for polymerization of the carbonyl compound, regioselectivity issues with unsymmetrical ketones. |
| Friedländer Synthesis | 2-Amino-aromatic ketone/aldehyde, Compound with α-methylene group | Acid or base catalyst | Generally milder than Skraup | High yields and regioselectivity are often achievable. | Requires a specific ortho-amino carbonyl precursor which may not be readily available for the dibenzo[f,h]quinoline system. |
Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the synthesis of this compound based on the Skraup synthesis. These protocols are intended as a starting point for experimental design and would require optimization.
Skraup Synthesis of this compound from an Aminophenanthrenol
Objective: To synthesize this compound via acid-catalyzed cyclization of an aminophenanthrenol with glycerol.
Materials:
-
3-Amino-phenanthren-x-ol (e.g., 2-aminophenanthren-6-ol or 3-aminophenanthren-2-ol, as the exact isomer leading to the 7-ol is not specified in available literature)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add ferrous sulfate (if used) to the sulfuric acid with stirring.
-
Slowly and carefully add the aminophenanthrenol to the stirred acid.
-
Add glycerol and nitrobenzene to the mixture.
-
Heat the reaction mixture carefully to approximately 120-130°C. The reaction is often exothermic and should be monitored closely.
-
Maintain the temperature and continue stirring for several hours (the exact time will require optimization).
-
After cooling, cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is basic. This should be done in an ice bath to control the heat of neutralization.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Expected Outcome: The synthesis would likely yield this compound, which would require thorough characterization (NMR, MS, IR) to confirm its structure. The yield would be highly dependent on the specific aminophenanthrenol used and the optimized reaction conditions.
Logical Workflow for Synthesis
The general logical workflow for the synthesis of this compound, based on the plausible Skraup-type reaction, can be visualized as a sequence of key steps from starting materials to the final purified product.
Caption: Generalized workflow for the synthesis of this compound.
A Comparative Analysis of the In Vitro Efficacy of Benzo[h]quinoline Derivatives and Standard Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro anticancer activity of novel benzo[h]quinoline derivatives against the human colon carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7). The performance of these compounds is benchmarked against established chemotherapeutic drugs: doxorubicin, cisplatin, and oxaliplatin.
This guide synthesizes available preclinical data to offer a preliminary assessment of the potential of benzo[h]quinoline derivatives as a novel class of anticancer agents. The information presented herein is intended to support further research and development in this promising area of oncology.
Comparative Cytotoxicity
The in vitro cytotoxic effects of several benzo[h]quinoline derivatives and standard anticancer drugs were evaluated against HCT-116 and MCF-7 cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined in various studies. The IC50 values, presented in the tables below, indicate the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
It is important to note that the IC50 values for the benzo[h]quinoline derivatives and the standard drugs have been compiled from different studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols, reagents, and cell line passages.
HCT-116 (Colon Carcinoma)
| Compound | IC50 (µM) | Reference |
| Benzo[h]quinoline Derivatives | ||
| Compound 3e | Not Reported | [1] |
| Compound 3f | Not Reported | [1] |
| Compound 3h | Not Reported | [1] |
| Compound 3i | 6.9 | [1] |
| Compound 3j | 6.8 | [1] |
| Standard Drugs | ||
| Doxorubicin | ~1.9 - 28.7 | [2] |
| Cisplatin | ~4.2 | [3] |
| Oxaliplatin | ~8.35 | [4] |
MCF-7 (Breast Adenocarcinoma)
| Compound | IC50 (µM) | Reference |
| Benzo[h]quinoline Derivatives | ||
| Compound 3e | Not Reported | [1] |
| Compound 3f | Not Reported | [1] |
| Compound 3h | Not Reported | [1] |
| Compound 3i | Not Reported | [1] |
| Compound 3j | 5.2 | [1] |
| Standard Drugs | ||
| Doxorubicin | ~0.4 - 2.5 | [5][6] |
| Cisplatin | Varies widely | [7] |
| Oxaliplatin | Not available |
Experimental Protocols
The determination of the cytotoxic activity of the compounds is typically performed using cell viability assays. The following are generalized protocols for two commonly used assays, the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzo[h]quinoline derivatives or standard drugs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[9]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in an opaque-walled 96-well plate and treated with the test compounds.
-
Reagent Preparation: The CellTiter-Glo® Reagent is prepared by reconstituting the lyophilized substrate with the provided buffer.[10][11]
-
Lysis and Luminescence Reaction: After the treatment period, the plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[11] The plate is then mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.[10][11]
-
Signal Stabilization and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[10][11] The luminescence is then measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
Benzo[h]quinoline Derivatives
Recent studies suggest that arylated benzo[h]quinolines induce anticancer activity through the generation of oxidative stress, which leads to DNA damage.[1] This mechanism is distinct from that of many traditional chemotherapeutic agents and may offer an advantage in overcoming certain types of drug resistance.
Caption: Proposed mechanism of action for benzo[h]quinoline derivatives.
Standard Chemotherapeutic Drugs
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II-mediated DNA repair and generating free radicals that damage cellular membranes, DNA, and proteins.[12][13]
Caption: Key mechanisms of action for Doxorubicin.
-
Cisplatin and Oxaliplatin: These platinum-based drugs act by forming covalent bonds with DNA, creating DNA adducts and cross-links. This damage interferes with DNA replication and transcription, ultimately triggering apoptosis.[14][15]
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scispace.com [scispace.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisplatin - Wikipedia [en.wikipedia.org]
In-Depth Analysis of Dibenzo[f,h]quinolin-7-ol's Biological Activity Unfeasible Due to Lack of Publicly Available Data
A comprehensive review and cross-validation of the biological activity of Dibenzo[f,h]quinolin-7-ol across various cell lines cannot be conducted at this time due to a significant lack of published experimental data for this specific compound. Extensive searches for biological studies, including cytotoxicity assays, mechanism of action analyses, and signaling pathway investigations linked to this compound (CAS 5328-26-7), did not yield any specific results.
While the chemical structure of this compound is defined, there is no accessible scientific literature detailing its effects on any cancer cell lines or its broader biological activities. Consequently, the creation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible.
Research is available for structurally related but distinct molecules, such as benzo[h]quinolines and tetrahydrobenzo[h]quinolines. For instance, certain arylated benzo[h]quinolines have been reported to induce anti-cancer activity through oxidative stress-mediated DNA damage in cell lines including human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116). Similarly, a tetrahydrobenzo[h]quinoline derivative has shown anti-proliferative and apoptotic effects on MCF-7 human breast cancer cells. However, these findings cannot be extrapolated to this compound, as minor changes in chemical structure can lead to significant differences in biological activity.
Without any foundational studies on the biological impact of this compound, a comparative guide on its performance in different cell lines cannot be developed. Further experimental research is required to first establish the bioactivity of this compound before any cross-validation or comparative analysis can be performed.
Comparative Docking Analysis of Benzoquinoline Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies conducted on benzo[h]quinoline and benzo[f]quinoline derivatives, compounds structurally related to Dibenzo[f,h]quinolin-7-ol. The data presented herein is synthesized from multiple computational studies aimed at evaluating the binding affinities of these derivatives against key cancer-related protein targets, primarily Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). Due to a lack of specific comparative docking studies on this compound derivatives in the available literature, this guide focuses on these closely related analogs to provide insights into their potential as therapeutic agents.
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from various docking studies on benzoquinoline derivatives. The binding affinity, typically represented by a docking score in kcal/mol, indicates the strength of the interaction between the ligand (the benzoquinoline derivative) and the protein target. A more negative score generally signifies a stronger binding affinity.
| Compound Class | Derivative | Protein Target | Docking Score (kcal/mol) | Reference Compound |
| Benzo[h]quinolines | Compound 3e | CDK2 | - | Not Specified |
| Benzo[h]quinolines | Compound 3f | CDK2 | - | Not Specified |
| Benzo[h]quinolines | Compound 3h | CDK2 | - | Not Specified |
| Benzo[h]quinolines | Compound 3j | CDK2 | - | Not Specified |
| Benzo[h]quinolines | Compound 3e | Aromatase | - | Not Specified |
| Benzo[h]quinolines | Compound 3f | Aromatase | - | Not Specified |
| Benzo[h]quinolines | Compound 3h | Aromatase | - | Not Specified |
| Benzo[h]quinolines | Compound 3j | Aromatase | - | Not Specified |
| Thiopyrano[2,3-b]quinolines | Derivative 1 | CB1a | -5.3 | Not Specified |
| Thiopyrano[2,3-b]quinolines | Derivative 4 | CB1a | -6.1 | Not Specified |
Note: Some studies did not provide specific numerical docking scores but indicated strong binding interactions.[1][2]
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies cited in the analyzed literature for the molecular docking of quinoline-based derivatives generally adhere to the following protocol:
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein (e.g., CDK2, EGFR) is obtained from a protein databank such as the RCSB Protein Data Bank.[3]
-
Preparation: The protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and repairing any missing residues or atoms. This step is crucial for ensuring the protein structure is in a chemically correct state for the simulation.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound derivatives or their analogs are drawn using chemical drawing software.
-
3D Conversion and Optimization: These 2D structures are then converted into 3D structures. An energy minimization step is performed using a suitable force field to obtain a low-energy, stable conformation of the ligand.
3. Docking Simulation:
-
Active Site Definition: The binding site (or active site) on the target protein is defined. This is often determined from the location of a co-crystallized ligand in the experimental protein structure.[3] A grid box is then generated around this active site to define the search space for the docking algorithm.
-
Docking Algorithm: A docking program (e.g., AutoDock, GOLD, Molegro Virtual Docker) is used to systematically place the ligand in various orientations and conformations within the defined active site.[2]
-
Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. These functions calculate a score based on factors like electrostatic and van der Waals interactions. The pose with the best score (typically the most negative) is considered the most likely binding mode.
4. Analysis of Results:
-
Binding Mode Analysis: The top-ranked poses are visually inspected to analyze the binding mode of the ligand. This includes identifying key interactions such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the protein's active site.
-
Comparative Analysis: The docking scores and binding modes of the different derivatives are compared to each other and often to a known inhibitor (reference compound) to evaluate their relative potential.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for comparative docking studies and a relevant signaling pathway potentially targeted by these compounds.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: A simplified EGFR and CDK2 signaling pathway involved in cell cycle progression.
References
- 1. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dibenzo[f,h]quinolin-7-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Dibenzo[f,h]quinolin-7-ol, a heterocyclic compound that requires careful handling as hazardous waste. Adherence to these procedures is essential to protect laboratory personnel and the environment.
I. Hazard Assessment and Classification
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1]
II. Segregation and Storage of Waste
Proper segregation of chemical waste is the first step in ensuring safe disposal.[2]
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container must be compatible with the chemical; for solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Incompatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Irritant," "Handle with Care").[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and sources of ignition.
III. Disposal Procedures
The disposal of this compound must be handled by a licensed chemical waste disposal facility.[1]
-
Waste Accumulation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), into the designated hazardous waste container.
-
Container Sealing: Once the container is full (no more than 90% capacity) or the experiment is complete, securely seal the container.[2]
-
Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) office for waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Complete any required waste disposal forms provided by your EHS office, ensuring all information is accurate and complete.
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound | HDPE or Glass Bottle | "Hazardous Waste", "this compound", Hazard Pictograms | Collection by licensed hazardous waste handler |
| Contaminated Labware | Lined Cardboard Box or Drum | "Hazardous Waste", "Solid Lab Waste contaminated with this compound" | Collection by licensed hazardous waste handler |
| Rinsate from Cleaning | HDPE or Glass Bottle | "Hazardous Waste", "Aqueous waste with trace this compound" | Collection by licensed hazardous waste handler |
IV. Decontamination and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material and place it in the hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent into the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety & Logistical Information for Handling Dibenzo[f,h]quinolin-7-ol
Disclaimer: No specific Safety Data Sheet (SDS) for Dibenzo[f,h]quinolin-7-ol was found. The following guidance is based on the general hazards associated with polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic compounds. It is imperative to handle this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment
This compound belongs to the class of dibenzoquinolines, which are heterocyclic aromatic compounds. Structurally, it is related to polycyclic aromatic hydrocarbons (PAHs). Many PAHs and their derivatives are known to be carcinogenic, mutagenic, and/or teratogenic.[1][2][3][4][5] Therefore, in the absence of specific data, this compound should be handled as a potentially hazardous substance with possible carcinogenic properties.
Potential Health Effects:
-
Acute: May cause irritation to the skin, eyes, and respiratory tract.[3][6]
-
Chronic: Prolonged or repeated exposure may have more severe health effects, including potential carcinogenicity, as is common with many PAHs.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is essential to minimize exposure when handling this compound.[7] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical fume hood | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Safety glasses with side shields or chemical splash goggles | Not generally required if handled in a fume hood |
| Running reactions | Chemical fume hood | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Safety glasses with side shields or chemical splash goggles | Not generally required if handled in a fume hood |
| Work-up and purification | Chemical fume hood | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | Safety glasses with side shields or chemical splash goggles | Not generally required if handled in a fume hood |
| Handling solid compound | Ventilated enclosure or chemical fume hood | Nitrile gloves | Fully buttoned lab coat | Safety glasses with side shields | N95 respirator if there is a risk of aerosolization outside of a fume hood |
| Spill cleanup | N/A | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Chemical splash goggles and face shield | Air-purifying respirator (APR) with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit appropriate for solid chemical spills readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the solid compound in a manner that minimizes dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., weighing paper, pipette tips, gloves, bench paper) in a designated, labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Method:
-
The primary recommended disposal method for PAH-containing waste is high-temperature incineration by a licensed hazardous waste disposal company.[8]
-
Chemical oxidation may also be a viable option for laboratory-scale waste.[8]
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
-
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Toxicity of Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | ATSDR - Environmental Medicine & Environmental Health Education - CSEM [med.iiab.me]
- 2. youtube.com [youtube.com]
- 3. nj.gov [nj.gov]
- 4. Dioxins [who.int]
- 5. m.youtube.com [m.youtube.com]
- 6. nj.gov [nj.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
